Indoxyl sulfate
Description
Historical Context of Indoxyl Sulfate (B86663) in Biomedical Research
The history of indoxyl sulfate in biomedical research dates back over a century. It was first isolated in 1911 by Obermayer and Popper, who identified high concentrations of a metabolite, initially termed "indican," in patients with kidney disease. biocrates.commdpi.comnih.gov This early discovery linked the compound to impaired renal function. Initially, this compound was investigated as a "putrefaction" product arising from intestinal microbial metabolism. biocrates.com
Further research in the 1930s, including work by Houssay in 1936, confirmed the liver's crucial role in the production of this compound. biocrates.comnih.gov The mid-20th century saw researchers exploring the potential of urinary this compound excretion as an indicator for various diseases, with a growing focus on its involvement in kidney disorders. biocrates.commdpi.comnih.gov This marked a significant step forward in understanding uremia, a complex condition associated with kidney failure that had long puzzled the scientific community. biocrates.com
In 1994, Niwa and colleagues further solidified the connection between gut metabolites and renal injury by demonstrating that indole (B1671886) administered to rats with reduced kidney function led to progressive glomerular sclerosis. mdpi.com They identified this compound as the uremic toxin responsible for this effect. mdpi.com The recognition of this compound as a key uremic toxin highlighted its accumulation in conditions of renal insufficiency and its potential adverse effects beyond the kidneys. biocrates.commdpi.comnih.gov
Academic Significance of this compound in Human Pathophysiology
This compound holds significant academic importance due to its multifaceted involvement in human pathophysiology, particularly in the context of chronic kidney disease (CKD) and its associated complications. As kidney function declines, the impaired renal clearance of this compound leads to its accumulation in the bloodstream, where it acts as a uremic toxin. mdpi.commdpi.comnih.govoup.com Elevated levels of this compound are strongly associated with the development and progression of CKD and vascular disease in humans. wikipedia.orgmdpi.comnih.gov
Research has demonstrated that this compound contributes to renal injury by promoting oxidative stress, inflammation, and fibrosis, particularly within renal cells. mdpi.comoup.com It has been shown to induce endothelial dysfunction, impair podocyte function, and activate renal fibroblasts, all of which contribute to CKD pathogenesis. oup.com The accumulation of this compound is not merely a consequence of CKD but may actively exacerbate renal damage, creating a self- perpetuating cycle. oup.com Studies have shown that this compound levels increase progressively with each stage of CKD. biocrates.com
Beyond the kidneys, this compound has been implicated in cardiovascular disease, a major comorbidity in CKD patients. biocrates.commdpi.comnih.govnih.govnih.gov It is acknowledged that this compound can stimulate oxidative stress, contributing to the progression of vascular disorders and coronary artery disease. nih.gov Research indicates that elevated plasma this compound levels predict cardiovascular events in patients with conditions like congestive heart failure and hypertrophic cardiomyopathy. biocrates.com An association between plasma this compound levels and arterial stiffness has also been observed in patients with type 2 diabetes. biocrates.com this compound is also an agonist for the aryl hydrocarbon receptor (AhR) on vascular smooth muscle cells, potentially promoting atherosclerotic lesions and thrombosis. biocrates.comjci.org
Furthermore, academic research has explored the links between this compound and other conditions, including bone disorders and neurological impairments. Patients with CKD often develop mineral bone disorders, and research suggests a connection with this compound, although the precise mechanisms are still being investigated. biocrates.com this compound may impact bone quality and quantity and has been suggested to play a role in parathyroid hormone resistance observed in CKD. biocrates.com Neurologically, this compound has been linked to cognitive impairment and is thought to play a role in conditions such as Alzheimer's disease, Parkinson's disease, and anxiety. biocrates.commdpi.com Studies have shown elevated levels of this compound in the cerebrospinal fluid of Parkinson's patients and in the blood of dementia patients compared to controls, suggesting potential neurotoxic effects. biocrates.commdpi.com this compound has also been shown to affect glial function, increasing oxidative stress and neuroinflammation in CKD. frontiersin.org
Detailed research findings highlight the molecular mechanisms through which this compound exerts its effects. It can engage with key molecular pathways, including the aryl hydrocarbon receptor (AhR) and nuclear factor-kappa B (NF-κB) pathways. oup.com this compound is known to bind to AhR, triggering the transcription of pro-inflammatory and pro-fibrotic genes, leading to increased production of cytokines and fibrotic markers. oup.com Activation of NF-κB by this compound results in the upregulation of inflammatory mediators that promote renal injury and fibrosis. oup.com In human kidney proximal tubular cells, pathologically relevant concentrations of this compound have been shown to induce apoptosis and hypertrophy, impair mitochondrial metabolic activity, and upregulate pro-fibrotic and pro-inflammatory molecules. nih.gov
While much of the toxicity data comes from studies in cultured cells and animal models, clinical studies have associated increased this compound levels with vascular disease, renal disease progression, and cognitive impairment. mdpi.comnih.gov
Here is a summary of key associations of this compound in Human Pathophysiology:
| Pathophysiological Condition | Observed Association with this compound | Supporting Research Findings |
| Chronic Kidney Disease (CKD) | Development and progression; biomarker of severity; promotes inflammation and fibrosis. | Elevated levels in CKD patients; increases progressively with CKD stage; induces oxidative stress, inflammation, and fibrosis in renal cells; impairs podocyte function; activates renal fibroblasts. mdpi.comoup.com |
| Cardiovascular Disease | Associated with vascular disease and mortality; predicts cardiovascular events; linked to arterial stiffness; promotes atherosclerosis. | Elevated levels predict events in heart failure and cardiomyopathy; associated with arterial stiffness in type 2 diabetes; AhR agonist on vascular smooth muscle cells. biocrates.commdpi.comnih.govnih.govnih.gov |
| Bone Disorders (CKD-MBD) | Suggested link; potential impact on bone quality and quantity; possible role in PTH resistance. | Research suggests a link, although mechanisms are unclear; accumulation of uremic toxins may weaken bone; studies suggest connection with PTH resistance and low bone turnover. biocrates.com |
| Neurological Impairments | Linked to cognitive impairment, Alzheimer's, Parkinson's, anxiety; potential neurotoxic effects; affects glial function. | Associated with impaired executive function in some CKD patients; elevated in CSF of Parkinson's patients and blood of dementia patients; increases oxidative stress and neuroinflammation in glial cells. biocrates.commdpi.commdpi.comfrontiersin.org |
| Colorectal Cancer (in CKD) | May contribute to exacerbation; promotes proliferation of cancer cells. | Studies suggest it may exacerbate CRC in CKD by activating signaling pathways like Akt/β-Catenin/c-Myc and AhR/c-Myc. mdpi.com |
This table summarizes some of the key areas where this compound's academic significance in human pathophysiology is being actively researched.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-indol-3-yl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8/h1-5,9H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFFHSIDQOFMLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2642-37-7 (mono-potassium salt) | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701043787 | |
| Record name | Indoxyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indoxyl sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
487-94-5, 1336-79-4 | |
| Record name | Indoxyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indican | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoxyl sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07992 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Indoxyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOXYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT0QA88913 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indoxyl sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000682 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Indoxyl Sulfate Biosynthesis and Metabolic Pathways
Tryptophan Metabolism and Indole (B1671886) Production by Gut Microbiota
The journey of indoxyl sulfate (B86663) begins in the gastrointestinal tract with the metabolism of dietary L-tryptophan by resident bacteria. Tryptophan is an essential aromatic amino acid obtained solely from the diet. frontiersin.orgbiocrates.comnih.gov While a portion of ingested tryptophan is utilized by the host for protein synthesis and other metabolic pathways (such as the kynurenine (B1673888) and serotonin (B10506) pathways), a significant fraction is metabolized by the gut microbiota. frontiersin.orgmdpi.com This microbial metabolism leads to the production of various indole derivatives, with indole being a key intermediate in the formation of indoxyl sulfate. frontiersin.orgnih.govresearchgate.net
Role of Tryptophanase-Expressing Gastrointestinal Bacteria
The primary enzyme responsible for the microbial conversion of tryptophan to indole is tryptophanase (TnaA). nih.govfrontiersin.org This enzyme catalyzes a hydrolytic β-elimination reaction, breaking down tryptophan into indole, pyruvate, and ammonia. frontiersin.orgnih.govpsu.edu The expression and activity of tryptophanase are crucial for indole production in the gut. The amount of exogenous tryptophan available strongly influences indole production by bacteria expressing TnaA. frontiersin.orgpsu.edu
Specific Microbial Classifications Involved in Indole Synthesis
Numerous Gram-negative and Gram-positive bacterial species within the gut microbiota are known to express tryptophanase and thus contribute to indole synthesis. nih.govfrontiersin.org Prominent examples of indole-producing bacteria include Escherichia coli, Clostridium species, and Bacteroides species. nih.gov Escherichia coli is one of the most extensively studied indole-producing bacteria in the intestine. frontiersin.org The ability of E. coli to produce high levels of indole is significantly dependent on the tryptophan-specific transporter protein TnaB, which facilitates the import of exogenous tryptophan into the bacterial cell. psu.edu
Table 1: Examples of Indole-Producing Gut Bacteria
| Bacterial Classification | Key Enzyme Involved | Substrate | Product |
| Escherichia coli | Tryptophanase (TnaA) | Tryptophan | Indole, Pyruvate, Ammonia |
| Clostridium species | Tryptophanase (TnaA) | Tryptophan | Indole, Pyruvate, Ammonia |
| Bacteroides species | Tryptophanase (TnaA) | Tryptophan | Indole, Pyruvate, Ammonia |
Hepatic Transformation of Indole to this compound
Following its production by gut bacteria, indole is absorbed from the intestine into the bloodstream and transported to the liver via the portal vein. frontiersin.orgbiocrates.comresearchgate.netnih.gov In the liver, indole undergoes further metabolic transformations to become this compound. This process involves two main enzymatic steps: hydroxylation and sulfoconjugation. biocrates.comnih.govwikipedia.orgwikipedia.orgoup.comnih.govontosight.ai
Hydroxylation by Cytochrome P450 Enzymes (e.g., CYP2E1)
The initial step in the hepatic metabolism of indole is hydroxylation, which converts indole to indoxyl (also known as 3-hydroxyindole). frontiersin.orgresearchgate.netwikipedia.orgnih.gov This reaction is primarily catalyzed by enzymes belonging to the cytochrome P450 (CYP) superfamily. wikipedia.orgwikipedia.orgoup.comnih.govnih.govresearchgate.netresearchgate.net Research using both rat and human liver microsomes suggests that CYP2E1 is a major isoform responsible for the microsomal oxidation of indole to indoxyl. wikipedia.orgnih.govresearchgate.net Other CYP enzymes, such as CYP2A6 and CYP2C19, have also been reported to contribute to indole metabolism and the formation of indoxyl. frontiersin.orgresearchgate.netmdpi.com CYP2E1 is a membrane-bound enzyme highly expressed in the liver and is known to metabolize various small, polar molecules. wikipedia.orgnih.govuniprot.org
Sulfoconjugation by Sulfotransferase Enzymes
The second step in the hepatic conversion to this compound involves the sulfoconjugation of indoxyl. wikipedia.org In this phase II metabolic reaction, a sulfate group is transferred to indoxyl, resulting in the formation of this compound. frontiersin.orgbiocrates.comresearchgate.netwikipedia.orgnih.gov This process is catalyzed by sulfotransferase (SULT) enzymes. frontiersin.orgbiocrates.comresearchgate.netwikipedia.orgnih.govnih.gov Cytosolic sulfotransferases are a family of enzymes that catalyze the transfer of a sulfonate group from the universal sulfate donor 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to an acceptor molecule containing a hydroxyl or amino group. nih.govwikipedia.orgrcsb.orgfrontiersin.org In vitro experiments using recombinant human sulfotransferases indicate that SULT1A1 appears to be the primary sulfotransferase enzyme involved in the conversion of indoxyl into this compound. wikipedia.org
Systemic Circulation and Excretion Dynamics of this compound
Once formed in the liver, this compound is released into the systemic circulation. biocrates.comresearchgate.net In the blood, this compound is known to bind extensively to proteins, particularly albumin. researchgate.netjci.org This protein binding affects its distribution and elimination.
Under normal physiological conditions with healthy renal function, this compound is efficiently cleared from the body primarily through renal excretion. frontiersin.orgnih.govoup.commdpi.com It is transported into kidney tubular cells and then excreted into the urine. This process involves specific organic anion transporters (OATs) located in the renal tubules. mdpi.com
However, in conditions of impaired renal function, such as chronic kidney disease (CKD), the kidneys' ability to effectively excrete this compound is reduced. biocrates.comnih.govoup.com This leads to the accumulation of this compound in the bloodstream, contributing to elevated circulating levels. biocrates.comoup.com The progressive increase in this compound concentrations correlates with the decline in renal function and is considered a significant uremic toxin. biocrates.comoup.commdpi.com
Table 2: Key Stages in this compound Metabolism and Circulation
| Stage | Location | Key Process(es) | Enzymes/Factors Involved | Outcome |
| Indole Production | Gut Lumen | Metabolism of Tryptophan | Tryptophanase (TnaA) from gut bacteria | Formation of Indole |
| Absorption | Intestinal Epithelium | Transport into bloodstream | - | Indole enters portal circulation |
| Hydroxylation | Liver | Conversion of Indole to Indoxyl | Cytochrome P450 enzymes (primarily CYP2E1) | Formation of Indoxyl |
| Sulfoconjugation | Liver | Conversion of Indoxyl to this compound | Sulfotransferase enzymes (primarily SULT1A1) | Formation of this compound |
| Systemic Circulation | Bloodstream | Transport | Protein binding (e.g., Albumin) | Distribution throughout the body |
| Excretion | Kidneys | Filtration and Tubular Secretion into Urine | Glomerular filtration, Organic Anion Transporters (OATs) | Elimination from the body (in healthy state) |
Factors Influencing this compound Production and Accumulation
Several factors can influence the production and accumulation of this compound, primarily by impacting the initial steps involving dietary intake and gut microbial metabolism.
Dietary Protein and Tryptophan Intake
The amount of dietary protein, and specifically the essential amino acid tryptophan, significantly influences the substrate available for microbial conversion to indole. Higher dietary protein intake generally leads to increased tryptophan availability in the colon, subsequently increasing the production of this compound biocrates.commdpi.complos.orgscielo.br. Studies have shown that individuals consuming high-protein diets exhibit higher levels of this compound in both plasma and urine compared to those on low-protein or vegetarian diets biocrates.commdpi.com. Conversely, very low protein diets have been demonstrated to reduce this compound levels biocrates.com.
Research findings on the impact of dietary protein and tryptophan intake on this compound levels include:
| Study Population | Dietary Intervention | Observed Effect on this compound Levels (Plasma/Urine) | Citation |
| Healthy subjects | High protein vs. Low protein | Higher levels in high protein group | mdpi.complos.org |
| Individuals | High protein vs. Vegetarian | Higher levels in high protein group | biocrates.com |
| Hemodialysis patients | Very low protein diet | Reduced levels | biocrates.com |
| Hemodialysis patients | Increased dietary fiber | Reduced levels | biocrates.com |
While tryptophan intake is a necessary precursor for this compound synthesis, some studies in specific populations, such as chronic kidney disease patients on hemodialysis, have not found a direct correlation between dietary tryptophan intake and circulating this compound levels, suggesting that gut bacteria play a dominant role in the conversion process scielo.br.
Gut Microbiota Composition and Functional Alterations
The composition and metabolic activity of the gut microbiota are critical determinants of this compound production. Tryptophanase-expressing bacteria in the intestine are solely responsible for converting tryptophan to indole, the precursor to this compound wikipedia.orgnih.gov. More than 85 bacterial species are known to produce indole through tryptophanase activity biocrates.com. Examples of bacteria that possess tryptophanase include Escherichia coli, Clostridium spp., and Bacteroides spp. biocrates.commdpi.com.
Alterations in the gut microbiota composition, known as dysbiosis, can significantly impact the production of indole and, consequently, this compound mdpi.comrevespcardiol.org. Conditions such as chronic kidney disease (CKD) are associated with dysbiosis, which can lead to increased production of gut-derived uremic toxins like this compound mdpi.complos.org. Hypoxia, such as that experienced in obstructive sleep apnea (B1277953), can also induce changes in the gut microbiome, favoring bacterial species that produce more indole from tryptophan oup.com. Furthermore, hypoxia can disrupt the gut barrier, increasing the absorption of indole into the bloodstream and leading to higher this compound levels after hepatic metabolism oup.com.
Research highlights the association between altered gut microbiota profiles and increased this compound production revespcardiol.org. Modulating the gut microbiota through interventions like dietary fiber, prebiotics, or probiotics has shown potential in reducing this compound levels biocrates.comrevespcardiol.org. Studies are also exploring strategies to specifically target gut microbial tryptophanases to reduce indole production without directly inhibiting bacterial growth nih.govnih.gov.
Indoxyl Sulfate As a Uremic Toxin
Definition and Classification within Uremic Solute Groups
Indoxyl sulfate (B86663) is a low-molecular-weight organic compound with a molecular weight of 213.21 g/mol . wikipedia.orgmdpi.com It is classified within the group of protein-bound uremic toxins. mdpi.comnih.govmdpi.comresearchgate.net Uremic toxins are compounds that are normally excreted by healthy kidneys but accumulate during renal function deterioration, contributing to the clinical syndrome of uremia. mdpi.com
The European Uremic Toxin Work Group (EUTox) classifies uremic toxins into three main categories based on their physicochemical characteristics and removal patterns by dialysis:
Small water-soluble compounds (molecular weight < 500 Da) mdpi.comresearchgate.netresearchgate.net
Protein-bound compounds (mostly molecular weight < 500 Da) mdpi.commdpi.comresearchgate.netresearchgate.net
Middle molecules (molecular weight ≥ 500 Da, often peptides) mdpi.commdpi.comresearchgate.netresearchgate.net
Indoxyl sulfate falls into the second category, being a protein-bound solute with a molecular weight below 500 Da. mdpi.comnih.govresearchgate.netfoodb.ca This classification is crucial because protein binding significantly impacts the clearance of these toxins by conventional dialysis methods. nih.govresearchgate.netresearchgate.netgavinpublishers.com
The biosynthesis of this compound begins in the intestine, where dietary L-tryptophan is metabolized by tryptophanase-expressing bacteria, such as Escherichia coli, into indole (B1671886). wikipedia.orgmdpi.combiocrates.comoup.com Indole is then absorbed into the bloodstream and transported to the liver. wikipedia.orgnagoya-u.ac.jpmdpi.comoup.com In the liver, indole is hydroxylated to indoxyl, primarily by cytochrome P450 enzymes like CYP2E1, and subsequently converted to this compound through sulfation by sulfotransferase enzymes, notably SULT1A1. wikipedia.orgmdpi.comfoodb.cabiocrates.com this compound is normally eliminated from the body by the kidneys through tubular secretion via organic anion transporters (OATs), such as OAT1 and OAT3. mdpi.commdpi.com
Accumulation Dynamics in Renal Dysfunction
In healthy individuals, this compound is efficiently cleared by the kidneys, resulting in low circulating levels. biocrates.comoup.com However, as renal function declines, the kidneys' ability to excrete this compound is impaired, leading to its accumulation in the bloodstream. nagoya-u.ac.jpmdpi.comnih.govoup.com This inadequate renal clearance is a primary driver of elevated serum this compound levels in patients with chronic kidney disease (CKD). nagoya-u.ac.jpnih.gov
The accumulation of this compound is progressive with the worsening stages of CKD. biocrates.complos.org Elevated levels of this compound are not merely a consequence of reduced kidney function but also actively contribute to the progression of renal injury, creating a vicious cycle. oup.comnih.gov High serum this compound levels are associated with the rate of renal function decline and the need for renal replacement therapy in CKD patients. mdpi.com
Several factors contribute to the increased production and reduced clearance of this compound in renal dysfunction:
Reduced Renal Excretion: The primary mechanism is the decreased glomerular filtration rate (GFR) and impaired tubular secretion of this compound by the compromised kidneys. nagoya-u.ac.jpmdpi.comnih.gov
Altered Gut Microbiota: CKD can lead to alterations in the gut microbiome composition (dysbiosis), favoring bacteria that produce indole from tryptophan. mdpi.comoup.complos.org This increased production of the precursor molecule contributes to higher this compound levels. mdpi.comoup.com
Increased Intestinal Permeability: Changes in the gut barrier, potentially influenced by factors like intermittent hypoxia in conditions like obstructive sleep apnea (B1277953) often comorbid with CKD, can increase the absorption of indole into the bloodstream. mdpi.comoup.com
Dietary Protein Intake: Higher dietary protein intake, particularly of tryptophan-rich foods, can increase the production of this compound precursors. biocrates.commdpi.com
The accumulation of this compound in CKD is a key factor in the pathogenesis of various complications, including further renal damage, cardiovascular disease, and bone disorders. nagoya-u.ac.jpmdpi.combiocrates.commdpi.com
Implications of Protein Binding for Renal Clearance and Dialytic Removal
A significant characteristic of this compound is its high binding affinity for plasma proteins, primarily albumin. nih.govresearchgate.netgavinpublishers.comdovepress.com Approximately 90% or more of this compound in the blood is bound to albumin. nagoya-u.ac.jpnih.govresearchgate.net This extensive protein binding has profound implications for its removal from the body, both by the native kidney and during renal replacement therapies like dialysis.
In healthy kidneys, this compound is efficiently cleared through a combination of glomerular filtration and active tubular secretion via organic anion transporters (OATs). mdpi.commdpi.comnih.gov While protein-bound substances are generally not freely filtered at the glomerulus, the high capacity of tubular secretion for this compound allows for effective removal from the peritubular capillaries into the tubular fluid. nih.gov As unbound this compound is secreted, the equilibrium between bound and unbound forms shifts, allowing more this compound to dissociate from albumin and become available for transport. nih.gov
However, in CKD, both GFR and tubular secretory function decline, impairing this efficient clearance mechanism. nagoya-u.ac.jpmdpi.comnih.gov Furthermore, the high protein binding of this compound significantly limits its removal by conventional hemodialysis and hemodiafiltration. mdpi.comnih.govresearchgate.netgavinpublishers.comdovepress.com Dialysis primarily relies on the diffusion and convection of solutes across a semipermeable membrane. Only the free, unbound fraction of a solute can readily cross this membrane. nih.gov Since the vast majority of this compound is protein-bound, only a small fraction is available for removal during a typical dialysis session. nih.govresearchgate.net
Studies have shown that conventional hemodialysis sessions achieve relatively poor removal of this compound, with reported reductions in serum concentrations averaging around 31.8%. mdpi.com This is significantly lower than the clearance achieved for small, unbound solutes like urea. nih.gov The limited dialytic clearance of this compound contributes to its sustained high plasma levels in patients on maintenance dialysis, despite regular treatment. nih.gov
Research exploring ways to enhance the dialytic removal of protein-bound toxins like this compound has investigated methods to weaken protein binding. nih.govresearchgate.net Factors such as increasing ionic strength (e.g., by increasing sodium chloride concentration), increasing temperature, and plasma dilution have been shown in vitro to increase the free fraction of this compound by affecting its binding affinity and capacity to albumin. nih.govresearchgate.net For example, increasing NaCl concentration from physiological levels (0.15 M) to 0.75 M has been shown to decrease the protein-bound fraction of this compound in uremic plasma from approximately 89% to 81%. nih.govresearchgate.net While these findings are promising in vitro, their clinical application to improve this compound clearance during dialysis requires further investigation. nih.govresearchgate.net
The poor dialytic removal of this compound underscores the need for alternative or adjunctive strategies to reduce its body burden in CKD patients, such as approaches targeting its production in the gut. wikipedia.orgmdpi.com
Here is a table summarizing some key data points related to this compound:
| Characteristic | Value / Description | Source(s) |
| Molecular Weight | 213.21 g/mol (or Daltons) | wikipedia.orgmdpi.comnih.gov |
| Classification | Protein-bound uremic toxin | mdpi.comnih.govmdpi.comresearchgate.net |
| Precursor Amino Acid | L-tryptophan | wikipedia.orgmdpi.combiocrates.comoup.com |
| Site of Indole Production | Intestine (by gut bacteria) | wikipedia.orgmdpi.combiocrates.comoup.com |
| Site of IS Formation | Liver (from indole) | wikipedia.orgmdpi.combiocrates.comoup.com |
| Primary Excretion Route | Renal tubular secretion (via OATs) | mdpi.commdpi.comnih.gov |
| Protein Binding | >90% bound to albumin | nagoya-u.ac.jpnih.govresearchgate.netgavinpublishers.com |
| Hemodialysis Removal | Poor (average reduction ~31.8% in conventional hemodialysis) | mdpi.com |
| In Vitro Binding Affinity (KD in normal plasma at 0.15 M NaCl) | 13.2 ± 3.7 µM | nih.govresearchgate.net |
Pathophysiological Mechanisms of Indoxyl Sulfate Toxicity
Cellular and Molecular Mechanisms of Indoxyl Sulfate-Mediated Damage
The detrimental effects of indoxyl sulfate (B86663) at the cellular level involve the induction of oxidative stress, promotion of inflammation, stimulation of fibrotic pathways, induction of endothelial dysfunction, initiation of cellular apoptosis and necrosis, and alterations in cellular metabolic pathways.
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Production
This compound is a significant contributor to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through detoxification or repair. IS promotes the production of ROS in various cell types, including renal tubular cells, endothelial cells, and vascular smooth muscle cells. researchgate.netmdpi.com A key mechanism involves the stimulation of the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase (NOX) pathway. researchgate.netmdpi.comnih.govtandfonline.comresearchgate.netoup.com Studies have shown that IS increases NADPH oxidase activity and expression, particularly NOX4, leading to increased generation of superoxide (B77818) and hydrogen peroxide. nih.govtandfonline.comresearchgate.netnih.gov
Furthermore, IS can impair the cellular antioxidant defense systems. It has been observed to decrease the levels of glutathione (B108866), a crucial non-enzymatic antioxidant, and reduce the activity of antioxidant enzymes like superoxide dismutase (SOD). researchgate.netoup.comresearchgate.netmdpi.comnih.gov This disruption of the pro-oxidant/antioxidant balance exacerbates oxidative damage. The aryl hydrocarbon receptor (AhR) is also implicated in IS-induced oxidative stress, with IS binding to AhR and contributing to increased ROS production via the AhR-NADPH oxidase pathway. mdpi.comnih.govresearchgate.netresearchgate.net The reciprocal relationship between ROS and the RhoA/ROCK pathway further potentiates oxidative stress and contributes to endothelial dysfunction. tandfonline.comresearchgate.net
Promotion of Inflammatory Processes and Cytokine Dysregulation
This compound plays a significant role in promoting inflammation, a complex biological response to harmful stimuli. IS stimulates inflammatory processes by activating key signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov Activation of NF-κB leads to the increased transcription and production of various pro-inflammatory cytokines and chemokines. nih.govresearchgate.netresearchgate.netnih.gov
Research indicates that IS increases the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govmdpi.com It also promotes the expression of chemokines like monocyte chemoattractant protein-1 (MCP-1) and adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and E-selectin in endothelial cells. nih.govresearchgate.netresearchgate.netnih.gov These molecules facilitate the recruitment and adhesion of leukocytes to the endothelium, contributing to vascular inflammation. nih.govresearchgate.netnih.gov
The aryl hydrocarbon receptor (AhR) is also involved in IS-mediated inflammation, with IS activating AhR and contributing to the inflammatory response. nih.govresearchgate.netresearchgate.netnih.govelifesciences.org Studies in macrophages have shown that IS enhances their response to inflammatory stimuli like lipopolysaccharide (LPS), resulting in elevated production of ROS and pro-inflammatory cytokines. nih.govnih.gov IS can also induce low-grade inflammation in macrophages directly. nih.gov
Stimulation of Fibrotic Pathways
Fibrosis, the excessive accumulation of extracellular matrix, is a critical process in the progression of many chronic diseases, including CKD. This compound is recognized as a pro-fibrotic factor, stimulating pathways that lead to increased collagen deposition and tissue scarring. mdpi.commdpi.comresearchgate.netfrontiersin.orgresearchgate.netnih.gov
A key mediator of IS-induced fibrosis is transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. mdpi.comfrontiersin.orgnih.gov IS has been shown to stimulate the production and expression of TGF-β1 in renal cells, including tubular epithelial cells. mdpi.comfrontiersin.orgnih.gov TGF-β1 activation promotes the transition of resident cells into myofibroblasts, which are the primary collagen-producing cells in fibrotic tissue. mdpi.comnih.gov
IS also contributes to fibrosis by increasing the expression of extracellular matrix components like alpha-smooth muscle actin (α-SMA) and collagen type I (COL1A1), as well as tissue inhibitor of metalloproteinases-1 (TIMP-1), which inhibits the breakdown of the extracellular matrix. frontiersin.orgresearchgate.net Epithelial-to-mesenchymal transition (EMT) or epithelial phenotypic changes (EPC), processes where epithelial cells acquire mesenchymal characteristics, are also induced by IS and contribute to the fibrotic response. frontiersin.orgresearchgate.net The mTORC1 signaling pathway has also been implicated in IS-induced renal fibrosis, activated via the OAT/NADPH oxidase/ROS pathway. researchgate.net
Endothelial Dysfunction Induction
Endothelial dysfunction, characterized by impaired function of the inner lining of blood vessels, is a critical early event in the development of cardiovascular disease. This compound is considered a uremic endotheliotoxin and significantly contributes to endothelial dysfunction. researchgate.netnih.govtandfonline.comresearchgate.netresearchgate.netmdpi.comjst.go.jpspandidos-publications.comphysiology.org
One of the primary mechanisms involves the reduction of nitric oxide (NO) bioavailability. nih.govtandfonline.comresearchgate.netjst.go.jp IS decreases the production of NO by inhibiting endothelial NO synthase (eNOS) expression and activity. nih.govtandfonline.comresearchgate.net Furthermore, IS-induced oxidative stress, particularly the production of superoxide, can directly scavenge NO, reducing its effective concentration. tandfonline.comresearchgate.netjst.go.jp
IS also promotes endothelial dysfunction by increasing the expression of adhesion molecules such as ICAM-1 and E-selectin, and chemokines like MCP-1, facilitating leukocyte adhesion and vascular inflammation. nih.govresearchgate.netresearchgate.netnih.gov Activation of the aryl hydrocarbon receptor (AhR) in endothelial cells by IS contributes to pro-oxidant and pro-inflammatory processes, further impairing endothelial function. nih.govresearchgate.netresearchgate.net The RhoA/ROCK pathway is also activated by IS and interacts with ROS production, contributing to decreased NO production and impaired vasorelaxation. tandfonline.comresearchgate.net IS can also alter endothelial cell junctions and promote the release of microparticles. nih.gov
Cellular Apoptosis and Necrotic Cell Death
This compound can induce both programmed cell death (apoptosis) and uncontrolled cell death (necrosis) in various cell types, contributing to tissue injury. researchgate.netmdpi.comtandfonline.comresearchgate.netmdpi.comnih.govspandidos-publications.commedsci.orgnih.govresearchgate.netkrcp-ksn.org Renal tubular cells are particularly vulnerable to IS-induced cell death. researchgate.netmdpi.comnih.gov
IS can induce apoptosis through several pathways. It has been shown to activate pro-apoptotic proteins like Bax and disrupt mitochondrial membrane potential, triggering the intrinsic mitochondrial apoptotic pathway. researchgate.netnih.govmedsci.orgnih.govresearchgate.net Activation of caspases, key executioners of apoptosis, including caspase-3, caspase-8, and caspase-9, has been observed in IS-treated cells. medsci.orgnih.govresearchgate.net The extrinsic apoptotic pathway involving Fas/FASL has also been implicated. medsci.org
Endoplasmic reticulum (ER) stress is another mechanism by which IS can induce apoptosis. spandidos-publications.comphysiology.org IS treatment can lead to the accumulation of unfolded proteins and activate ER stress pathways, including the induction of C/EBP homologous protein (CHOP), which can trigger apoptosis. spandidos-publications.comphysiology.org IS has also been shown to induce apoptosis in cardiomyocytes, mononuclear blood cells, and astrocytes. spandidos-publications.commedsci.orgnih.govresearchgate.netkrcp-ksn.org While IS can induce apoptosis, some studies suggest it may inhibit proliferation at lower concentrations without necessarily causing immediate cell death. physiology.org Necrotic cell death also contributes to IS-mediated tubular injury. researchgate.netmdpi.comnih.gov
Alterations in Cellular Metabolic Pathways
This compound can disrupt normal cellular metabolic processes, contributing to cellular dysfunction and injury. IS has been shown to induce metabolic alterations, particularly in muscle cells. researchgate.netresearchgate.net
Studies using metabolomics have revealed that IS can alter metabolic flow, leading to the upregulation of pathways related to antioxidative responses, such as the pentose (B10789219) phosphate pathway (PPP) and glycolysis, potentially as a compensatory mechanism against oxidative stress. researchgate.netresearchgate.net Conversely, IS can downregulate energy-generation related pathways, including the citric acid (TCA) cycle and glutamate (B1630785) anabolism. researchgate.netresearchgate.net
Activation of Key Molecular Signaling Pathways
Organ-Specific Pathogenic Effects of this compound
This compound's accumulation leads to damage in multiple organs, with the kidneys and cardiovascular system being particularly affected. nih.gov
Renal Pathophysiology
This compound is a significant contributor to the progression of CKD through its direct toxicity to renal cells and its role in promoting renal fibrosis. nih.govnih.gov
Tubulointerstitial Injury and Tubular Cell Death
This compound exhibits direct tubulotoxicity, leading to injury and death of renal tubular cells. nih.govnih.gov Upon cellular uptake, this compound can directly induce apoptotic and necrotic cell death in tubular cells. nih.govnih.gov It increases oxidative stress and reduces antioxidant capacity within these cells, contributing to tubulointerstitial injury. nih.govnih.govresearchgate.net Injured tubular cells can become a source of transforming growth factor-β1 (TGF-β1), a key mediator in the process of renal fibrosis. nih.govnih.gov this compound can also induce apoptosis of tubular cells through the activation of the proapoptotic Bax protein or the activation of ERK 1/2 and p38 MAPK pathways. nih.gov Furthermore, it can induce the maladaptive endoplasmic reticulum stress response, leading to tubular cell apoptosis and impaired tubular cell proliferation necessary for repair in CKD models. krcp-ksn.org this compound is also linked to tubular senescence. krcp-ksn.org
Glomerular Sclerosis and Mesangial Cell Activation
This compound stimulates glomerular sclerosis, a process characterized by scarring of the glomeruli, the kidney's filtering units. wikipedia.orgnagoya-u.ac.jp It induces free radicals in glomerular mesangial cells, contributing to glomerular damage. nagoya-u.ac.jpmdpi.comoup.comnih.gov this compound can activate mesangial cell proliferation. nih.govmdpi.com Prolonged exposure to this compound can increase caspase-3 activity, directly inducing apoptotic cell death of mesangial cells. mdpi.com It increases oxidative burden in mesangial cells, stimulating extracellular superoxide and intracellular hydroxyl radical production, causing glomerular damage in a paracrine manner. mdpi.com Additionally, this compound increases intrarenal renin-angiotensin system (RAS) activity in mesangial cells, promoting tubular epithelial changes and interstitial fibrosis. mdpi.com
Contribution to Renal Fibrosis Progression
This compound plays a significant role in the progression of renal fibrosis, the excessive accumulation of extracellular matrix in the kidneys that leads to loss of function. nih.govnagoya-u.ac.jpfrontiersin.orgmdpi.comdovepress.com It stimulates progressive tubulointerstitial fibrosis and glomerular sclerosis by increasing the expression of pro-fibrotic factors such as transforming growth factor-β1 (TGF-β1), tissue inhibitor of metalloproteinase-1 (TIMP-1), and proα1 (I) collagen. nagoya-u.ac.jpfrontiersin.org This increased expression leads to a further loss of nephrons, creating a vicious cycle of progressive renal injury. nagoya-u.ac.jp this compound stimulates the production of TGF-β by renal proximal tubular cells. frontiersin.org It can also lead to a reactive oxygen species (ROS)-mediated upregulation of plasminogen activator inhibitor (PAI)-1, a downstream molecule of the TGF-β pathway associated with aggressive kidney diseases. frontiersin.org Studies in 5/6-nephrectomized rats have shown that this compound overload augments the gene expression of TIMP-1, intercellular adhesion molecule (ICAM)-1, alpha-1 type I collagen (COL1A1), and TGF-β in the renal cortex. frontiersin.org
Cardiovascular Pathophysiology
This compound contributes significantly to the high prevalence of cardiovascular disease in patients with CKD. ahajournals.orgresearchgate.netmdpi.comnih.govresearchgate.net It is considered a novel cardiovascular risk factor in this population. ahajournals.org
Atherogenesis and Vascular Calcification
This compound is implicated in the development of atherogenesis (the formation of plaque in arteries) and vascular calcification (the hardening of blood vessels). ahajournals.orgresearchgate.netmdpi.comresearchgate.netmdpi.comnih.gov It induces oxidative stress and inflammation in vascular cells, contributing to endothelial dysfunction and vascular smooth muscle cell dysfunction. ahajournals.orgnih.govmdpi.comnih.govnih.govmdpi.comresearchgate.netd-nb.info this compound promotes the proliferation of vascular smooth muscle cells (VSMCs) in a concentration-dependent manner, partly by inducing oxidative stress, specifically by upregulating NADPH oxidase, especially Nox4. ahajournals.orgnih.govmdpi.comnih.gov VSMC proliferation contributes to intimal hyperplasia and arterial stenotic lesions, which are involved in atherosclerosis development. ahajournals.org this compound also promotes aortic calcification and aortic wall thickening. ahajournals.org IS-induced ROS formation can trigger the switching of VSMCs to an osteoblastic phenotype, which is involved in vascular calcification. nih.gov this compound increases osteoblast-specific proteins, alkaline phosphatase, osteopontin, and core-binding factor-1 production in VSMCs. nih.gov High plasma levels of this compound are associated with the progression of atherosclerosis and aortic calcification in patients with CKD. nih.gov this compound induces calcification of VSMCs through mechanisms involving oxidative stress, inflammation, and potentially the Notch signaling pathway. mdpi.comnih.gov It can also upregulate endothelial expression of adhesion molecules and enhance leukocyte endothelial interactions, suggesting a role in atherosclerosis by inducing inflammation and endothelial dysfunction. ahajournals.org this compound has been shown to inhibit endothelial proliferation and wound repair by increasing free radical production. ahajournals.org
Here is a summary of research findings related to this compound's effects:
| Pathophysiological Effect | Involved Cell Types | Key Mechanisms Involved | References |
| Tubulointerstitial Injury & Tubular Cell Death | Renal tubular cells | Apoptosis, Necrosis, Oxidative Stress, Decreased Antioxidant Capacity, ER Stress, Senescence | nih.govnih.govresearchgate.netkrcp-ksn.orgdntb.gov.ua |
| Glomerular Sclerosis & Mesangial Cell Activation | Glomerular mesangial cells | Free Radical Production, Oxidative Stress, Proliferation, Apoptosis, RAS Activation | nagoya-u.ac.jpmdpi.comoup.comnih.govmdpi.com |
| Renal Fibrosis Progression | Renal tubular cells, Mesangial cells | Increased TGF-β1, TIMP-1, proα1(I) collagen, PAI-1, ROS Production, AhR/NF-κB activation | nih.govoup.comnagoya-u.ac.jpnih.govfrontiersin.orgmdpi.comdovepress.commdpi.comresearchgate.netfishersci.ca |
| Atherogenesis & Vascular Calcification | VSMCs, Endothelial cells, Macrophages | Oxidative Stress (NADPH oxidase/Nox4), Inflammation, VSMC Proliferation, Osteoblastic Differentiation of VSMCs, Endothelial Dysfunction, Adhesion Molecule Upregulation, Macrophage Dysfunction | ahajournals.orgnih.govresearchgate.netmdpi.comnih.govmdpi.comresearchgate.netmdpi.comnih.govresearchgate.netmdpi.comnih.govresearchgate.netd-nb.infodntb.gov.uafishersci.ca |
Myocardial Effects and Heart Failure Progression
This compound contributes to myocardial damage and the progression of heart failure, particularly in the context of CKD. Research indicates that IS can directly affect cardiac cells, including fibroblasts and myocytes. oup.com Studies have shown that IS significantly increases collagen synthesis in neonatal rat cardiac fibroblasts, a process central to cardiac fibrosis. oup.com Cardiac fibrosis is a common finding in both chronic heart failure and CKD and is associated with the progression of both diseases. oup.com
IS also promotes myocyte hypertrophy, an enlargement of heart muscle cells that contributes to increased heart size and impaired function. oup.com The mechanisms underlying these effects involve the activation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways in cardiac cells. oup.com Specifically, IS has been shown to stimulate the phosphorylation of p38 MAPK, p42/44 MAPKs, and NF-κB in cardiac fibroblasts and myocytes. oup.com
Beyond direct cellular effects, IS contributes to myocardial injury through the induction of oxidative stress and inflammation. spandidos-publications.comresearchgate.net IS promotes cardiomyocyte hypertrophy and cardiac fibrosis via enhanced oxidative stress and suppresses anti-oxidative mechanisms. spandidos-publications.com Endoplasmic reticulum stress associated apoptosis has also been identified as a novel mechanism in IS-induced cardiomyocyte toxicity. spandidos-publications.com Clinical studies have linked high plasma IS levels to a higher risk of first heart failure events in patients undergoing hemodialysis, even after adjusting for other risk factors. ahajournals.org
Peripheral Artery Disease Manifestations
This compound is implicated in the pathogenesis and progression of peripheral artery disease (PAD), which is highly prevalent in patients with CKD. nih.govdovepress.com IS contributes to atherothrombosis and impaired neovascularization, key features of PAD. nih.gov Clinical evidence suggests a significant association between IS levels and the incidence of symptomatic lower extremity PAD events in hemodialysis patients. nih.gov
One proposed mechanism involves the suppression of endothelial progenitor cell-mediated neovascularization by IS, which could explain the increased risk of PAD in CKD. nih.gov IS may also contribute to vascular calcification and arterial stiffness in patients with CKD, factors that exacerbate PAD. mdpi.com Furthermore, indolic uremic toxins like IS have a prothrombotic effect that impacts both the extrinsic coagulation pathway and platelet activation, contributing to the thrombotic complications seen in PAD. dovepress.com Recent research also suggests that IS, along with other uremic toxins, may contribute to muscle mitochondrial dysfunction in the calf muscle of patients with PAD and CKD, potentially through the activation of the aryl hydrocarbon receptor. ahajournals.org
A study involving hemodialysis patients found that for every 10-μg/mL increase in this compound, the hazards of incident PAD events increased by 19%. nih.gov
Hemostatic System Disturbances and Thrombogenesis
This compound contributes to disturbances in the hemostatic system, promoting a prothrombotic state and increasing the risk of thrombogenesis. IS is considered a link between hemostatic disturbances and cardiovascular disease prevalence in CKD patients. d-nb.info Elevated levels of IS are associated with markers of impaired endothelial function, oxidative stress, and monocyte activation, all of which can influence the hemostatic system. d-nb.info
Studies in rats have demonstrated that chronic exposure to IS promotes arterial thrombosis. nih.govnih.gov IS augments thrombosis after vascular injury through mechanisms involving tissue factor and platelet hyperactivity. nih.gov Indolic uremic solutes like IS activate the aryl hydrocarbon receptor (AhR), which can increase TF transcription and stability. researchgate.net
Neurological and Neuropsychiatric Pathophysiology
This compound exerts neurotoxic effects and contributes to neuropsychiatric manifestations observed in conditions associated with its accumulation, such as CKD. IS is considered a neurotoxin and has been associated with cognitive disorders and mood disorders like anxiety and depression. researchgate.net
Neurotoxicity and Neurodegeneration Mechanisms
This compound contributes to neurotoxicity and neurodegeneration through multiple pathways. IS can disrupt the integrity of the blood-brain barrier (BBB), facilitating its accumulation in the brain. kjim.orgmdpi.comresearchgate.net It also inhibits organic anion transporter 3 (OAT3) and efflux transport in endothelial cells, further contributing to IS accumulation in brain tissue. kjim.orgresearchgate.net
Within the central nervous system (CNS), IS induces inflammation and oxidative stress in glial cells, including astrocytes and microglia. kjim.orgresearchgate.netmdpi.com This neuroinflammation and oxidative stress contribute to neuronal damage and death. kjim.orgresearchgate.netmdpi.com IS increases reactive oxygen species (ROS) in astrocytes, inhibiting the mitogen-activated protein kinase (MAPK) pathway and inducing apoptosis. kjim.orgresearchgate.net IS also activates the aryl hydrocarbon receptor (AhR) in astrocytes, which can influence the expression of inflammatory mediators. kjim.orgresearchgate.net While activated AhR can inhibit the transcription of some anti-inflammatory markers, IS also suppresses NF-κB signals in astrocytes, which normally promote inflammation and neurodegeneration. kjim.orgresearchgate.net
Chronic exposure of cultured neurons to IS has been shown to impair neuronal firing rates and induce axonal damage. mdpi.com In animal models, IS treatment has led to behavioral changes and neurodegeneration, including impaired neuronal cell survival and neural stem cell activity. nih.gov Histopathological changes observed in IS-treated mice included a reduction in neuronal cells. nih.gov
Disruption of Neurotransmitter Balance (e.g., Serotonin (B10506), Dopamine (B1211576), Norepinephrine)
This compound accumulation is associated with alterations in neurotransmitter levels in the brain, contributing to neurological and neuropsychiatric symptoms. Elevated levels of IS are associated with decreased levels of important neurotransmitters, including serotonin, dopamine, and norepinephrine (B1679862). researchgate.net
Studies in rats chronically exposed to IS have observed reduced levels of norepinephrine, dopamine, and serotonin, particularly in the brainstem. nih.govnih.gov This reduction in monoamine neurotransmitters may help explain the association between high IS concentrations and symptoms of depression, anxiety, and cognitive impairment. researchgate.net The disruption of neurotransmitter balance by IS is considered a potential factor in altered mental status observed in CKD. nih.gov
Research suggests that IS can contribute to the perturbation of CNS homeostasis and neuronal damage indirectly through its prothrombotic effect and IS-induced endothelial dysfunction, which can subsequently impact neurotransmitter systems. nih.gov
Here is a table summarizing some of the research findings on this compound's effects:
| Effect | Mechanism(s) Involved | Model/Study Type | Key Findings | Source(s) |
| Endothelial Cell Dysfunction | Increased oxidative stress (NADPH oxidase, decreased glutathione), reduced NO bioavailability, leukocyte activation, smooth muscle cell proliferation, impaired endothelial repair, AhR activation, microparticle release. | In vitro (HUVECs), Animal models (rats), Clinical studies. | Inhibits NO production and cell viability, impairs proliferation and wound repair, promotes smooth muscle cell proliferation, associated with markers of endothelial dysfunction. mdpi.comjst.go.jpjst.go.jpfrontiersin.orgahajournals.org | mdpi.comjst.go.jpjst.go.jpfrontiersin.orgahajournals.org |
| Vascular Remodeling | Promotion of aortic calcification and wall thickening, expression of osteoblast-specific proteins. | Animal models (hypertensive rats). | Promotes aortic calcification and aortic wall thickening. mdpi.com | mdpi.com |
| Myocardial Effects (Fibrosis, Hypertrophy) | Increased collagen synthesis (fibroblasts), myocyte hypertrophy, activation of MAPK and NF-κB pathways, oxidative stress, ER stress, apoptosis. | In vitro (cardiac fibroblasts, myocytes), Animal models (rats), Clinical studies. | Increases collagen synthesis and myocyte hypertrophy, activates MAPK and NF-κB, associated with oxidative stress and ER stress, linked to increased heart failure risk. oup.comspandidos-publications.comresearchgate.netahajournals.org | oup.comspandidos-publications.comresearchgate.netahajournals.org |
| Peripheral Artery Disease Manifestations | Atherothrombosis, impaired neovascularization (EPCs), vascular calcification, prothrombotic effects (TF, platelets), muscle mitochondrial dysfunction (AhR). | Animal models (uremic mice), Clinical studies (hemodialysis patients). | Induces atherothrombosis, suppresses EPC-mediated neovascularization, associated with increased risk of symptomatic PAD, contributes to muscle mitochondrial dysfunction. mdpi.comnih.govdovepress.comahajournals.org | mdpi.comnih.govdovepress.comahajournals.org |
| Hemostatic System Disturbances/Thrombogenesis | Increased TF/factor VII complex, increased PAI-1, platelet activation, influence on coagulation/fibrinolysis factors, AhR activation. | Animal models (rats), Clinical studies. | Promotes arterial thrombosis, increases TF and PAI-1, enhances platelet activation, linked to increased thrombotic events. dovepress.comd-nb.infonih.govnih.govresearchgate.net | dovepress.comd-nb.infonih.govnih.govresearchgate.net |
| Neurotoxicity/Neurodegeneration | Disruption of BBB, inhibition of OAT3/efflux, inflammation (glial cells), oxidative stress (astrocytes), MAPK pathway inhibition, apoptosis, AhR activation, impaired neuronal survival, axonal damage. | In vitro (CNS cells, neurons), Animal models (mice, rats). | Disrupts BBB, accumulates in brain, induces glial inflammation and oxidative stress, inhibits MAPK, promotes apoptosis, impairs neuronal survival and axonal damage, associated with neurodegeneration. kjim.orgmdpi.comresearchgate.netmdpi.comnih.govnih.gov | kjim.orgmdpi.comresearchgate.netmdpi.comnih.govnih.gov |
| Disruption of Neurotransmitter Balance | Associated with decreased levels of serotonin, dopamine, and norepinephrine. | Animal models (rats). | Reduced levels of serotonin, dopamine, and norepinephrine observed in brain regions. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |
Blood-Brain Barrier Permeability Alterations
This compound is a known neurotoxin associated with increased permeability of the blood-brain barrier (BBB). mdpi.com This increased permeability is thought to be a primary cause of neurological symptoms observed with high concentrations of IS in the central nervous system, including cognitive dysfunction and stroke-induced brain injury. mdpi.com The disruption of the BBB may be linked to IS activation of aryl hydrocarbon receptors (AhR) in central nervous system endothelial cells. mdpi.com Studies in rodent models of CKD have shown increased BBB permeability associated with AhR activation by this compound, alongside cognitive impairment. researchgate.netnih.gov Non-CKD AhR knockout mice were protected against IS-induced BBB disruption and cognitive impairment, further supporting the role of AhR activation. nih.gov In clinical studies, patients with end-stage kidney disease (ESKD) have demonstrated increased BBB permeability compared to healthy controls, with higher IS levels and AhR activating potential. researchgate.net
Skeletal System Pathophysiology
This compound acts as a bone toxin and is implicated in bone disorders in patients with CKD. mdpi.com The accumulation of uremic toxins like IS may weaken bone quality and quantity, potentially contributing to uremic osteoporosis. biocrates.com
Renal Osteodystrophy Development
This compound is involved in the progression of osteodystrophy. nagoya-u.ac.jp Low-turnover bone disease observed in early CKD is linked to the inhibitory effects of IS on osteoblast viability and differentiation, as well as osteoblastic signaling via parathyroid hormone. nih.gov Research suggests a connection between parathyroid hormone resistance, low bone turnover, and increased this compound levels. biocrates.com IS also acts on AhR and activates signaling pathways that can disrupt osteoblast differentiation. biocrates.com
Effects on Osteoblast Viability and Differentiation
This compound has a noxious effect on osteoblasts, directly inhibiting their viability and inducing apoptosis via caspase activity. semanticscholar.org IS decreases the differentiation of osteoblasts, leading to reduced production of bone-formation-associated proteins such as alkaline phosphatase, osteonectin, and type I collagen. semanticscholar.org Intracellular reactive oxygen species (ROS) are significantly increased in osteoblasts after treatment with IS. semanticscholar.org Studies have shown that IS dose-dependently reduces calcium deposition in mesenchymal stem cell-osteoblastic cells, supporting its inhibitory effect on osteoblast maturation. nih.gov IS can inhibit osteoblast differentiation through organic anion transport (OAT) which mediates its uptake. nih.gov Furthermore, IS impacts alkaline phosphatase (ALP) activity, an important enzyme for bone matrix mineralization, causing a dose-dependent decrease in ALP activity in MSC-osteoblastic cells and impairing mineralization. nih.gov IS has been shown to downregulate the expression of COL1A1, which encodes for type I collagen, a major bone matrix protein crucial for the early stage of osteoblast differentiation. nih.gov While some studies using high IS concentrations (above 200 µM) showed inhibition of osteogenesis and reduced viability/proliferation of bone marrow mesenchymal stem cells (BMSCs), these concentrations may not accurately reflect clinical levels in CKD patients (approximately 20 µM). mdpi.com However, studies using clinically relevant concentrations (2–50 µM) have also shown that IS dose-dependently suppresses mineralization in osteoblastic cells, primarily during the early stages of differentiation. mdpi.com IS appears to attenuate osteoblast differentiation through the AhR/ERK1/2 and p38 MAPK/Runx2 pathways. mdpi.comresearchgate.net
Musculoskeletal Pathophysiology
Muscle wasting, also known as sarcopenia, is a frequent and serious complication in CKD patients. mdpi.com this compound is a pathogenic factor for sarcopenia in CKD. nih.gov
Muscle Wasting Mechanisms
This compound contributes to muscle wasting in CKD. mdpi.com It can directly increase oxidative stress levels within skeletal muscle cells and impair mitochondrial function. frontiersin.org This can affect catabolism and accelerate the development of frailty and sarcopenia. frontiersin.org this compound also influences decreased skeletal muscle anabolism, resulting in atrophy. frontiersin.org Excessive ROS and inflammatory cytokine releases caused by IS directly inhibit myocyte growth in muscle wasting via myokines' effects. semanticscholar.org In myoblast cells, IS-induced ROS generation reduces mitochondrial content and decreases PGC-1α production, lowering mitochondrial membrane potential. mdpi.com The decrease in myosin heavy chain, myocyte growth, and mitochondrial dysfunction contribute to the pathogenesis of muscle wasting in CKD. mdpi.com IS induces metabolic alterations in muscle, such as upregulation of glycolysis and the pentose phosphate pathway as an antioxidative stress response, via nuclear factor (erythroid-2-related factor)-2 (Nrf2). nih.gov This altered metabolic flow leads to downregulation of the TCA cycle, resulting in mitochondrial dysfunction and ATP shortage in muscle cells. nih.gov Impaired mitochondrial function caused by metabolic alteration induces suppression of anabolism signaling and ATP production, leading to sarcopenia. nih.gov this compound has the potential to induce muscle atrophy by stimulating ROS-mediated myostatin and atrogenes expression. jst.go.jp It also impairs mitochondrial function. jst.go.jp IS inhibits the proliferation of C2C12 myoblast cells and causes increased ROS production and inflammatory cytokine expression (TNF-α, IL-6, and TGF-β1) in these cells. jst.go.jp
Hematological Pathophysiology
This compound is implicated in hematological complications in CKD, including anemia. mdpi.comnih.gov IS triggers eryptosis via ROS-mediated oxidative stress and elevates hepcidin (B1576463) levels, which can prevent iron flux in circulation in renal anemia. semanticscholar.orgnih.gov Renal anemia in CKD is primarily due to diminished erythropoietin (EPO) production and iron dysregulation. researchgate.net Uremic toxins like IS hinder iron metabolism and worsen anemia. researchgate.net These toxins can directly affect renal EPO synthesis and contribute to renal hypoxia, playing a critical role in the pathophysiology of renal anemia. researchgate.net In vitro studies have shown that this compound decreases erythropoietin production. nih.gov Human studies have found that serum this compound levels are significantly and negatively associated with erythropoietin levels. nih.gov Animal studies have shown that EPO gene and protein expression were markedly inhibited in rats with CKD, and this effect was significantly reversed by lowering serum this compound. nih.gov IS may impair oxygen-sensing in EPO-producing cells, suppressing renal EPO messenger RNA expression and plasma EPO levels. nih.gov
Eryptosis and Anemia Development
This compound (IS), a protein-bound uremic toxin, is increasingly recognized for its contribution to the development and exacerbation of anemia, particularly in the context of chronic kidney disease (CKD). While impaired erythropoietin production and iron deficiency are established causes of renal anemia, accelerated red blood cell (RBC) destruction through a process known as eryptosis also plays a significant role. Eryptosis is a form of programmed cell death in erythrocytes, characterized by cell shrinkage and the exposure of phosphatidylserine (B164497) on the outer cell membrane leaflet, signaling for their clearance by phagocytes nih.govmdpi.comcellphysiolbiochem.com.
Research findings indicate that this compound directly triggers eryptosis. Studies have shown that exposure of erythrocytes to this compound leads to an increase in cytosolic Ca2+ concentration, a key mediator of eryptosis nih.govhilarispublisher.com. This influx of extracellular Ca2+ is a significant factor in initiating the cell shrinkage and membrane scrambling observed during this compound-induced eryptosis nih.govhilarispublisher.com. Furthermore, this compound has been found to enhance ceramide abundance in erythrocytes, which can sensitize these cells to the scrambling effects of increased cytosolic Ca2+ levels nih.govmdpi.com.
Oxidative stress is another critical pathway through which this compound promotes eryptosis. IS stimulates the production of reactive oxygen species (ROS) in erythrocytes nih.govmdpi.commdpi.comoup.com. This IS-induced ROS generation appears to be dependent on the uptake of IS into the red blood cells via the organic anion transporter 2 (OAT2) and subsequent activation of NADPH oxidase activity nih.govmdpi.commdpi.com. Inhibition of either OAT2 or NADPH oxidase has been shown to abolish IS-induced ROS generation and eryptosis in erythrocytes nih.govmdpi.commdpi.com. While IS increases ROS generation and eryptosis, studies have indicated that this occurs through a mechanism independent of reduced glutathione (GSH) levels nih.govmdpi.com.
Detailed research findings highlight the dose-dependent nature of this compound's effect on eryptosis and ROS production. For instance, studies incubating healthy red blood cells with varying concentrations of IS (0.01, 0.09, and 0.17 mM) demonstrated a dose-dependent increase in both ROS production and eryptosis rate over time mdpi.com.
The following table summarizes representative data on the effect of this compound on eryptosis and ROS production in healthy red blood cells:
| This compound Concentration (mM) | Eryptosis (% Annexin-V Positive RBCs) (24h incubation) | ROS Production (% DCFH-DA Positive RBCs) (24h incubation) |
| 0.01 | ~10 | ~20 |
| 0.09 | ~25 | ~50 |
| 0.17 | ~40 | ~70 |
Note: Data are approximate values derived from research findings illustrating dose-dependent effects mdpi.com. Actual values may vary depending on specific experimental conditions.
Further studies involving erythrocytes from hemodialysis patients (HD-RBC) have shown significantly higher baseline levels of both ROS production and eryptosis compared to healthy control RBCs, underscoring the impact of uremic toxins like IS in a clinical setting nih.govmdpi.com. Incubation of healthy RBCs with IS resulted in ROS production and eryptosis rates comparable to those observed in HD-RBCs mdpi.com.
The mechanism involves IS uptake via OAT2, leading to the activation of NADPH oxidase and subsequent ROS generation, which ultimately triggers eryptosis nih.govmdpi.commdpi.com. This pathway highlights potential therapeutic targets for mitigating this compound-induced erythrocyte damage and improving anemia in CKD patients.
Clinical Significance and Disease Associations of Indoxyl Sulfate
Indoxyl Sulfate (B86663) in Chronic Kidney Disease (CKD) Progression
Elevated serum levels of indoxyl sulfate are increasingly recognized as a key factor in the progression of CKD, contributing to a cycle of worsening renal function and toxin accumulation. mdpi.comnih.gov The toxin exerts direct harmful effects on the kidney, promoting inflammation, oxidative stress, and fibrosis. mdpi.comnih.gov
A strong inverse relationship exists between serum this compound concentrations and renal function. nih.govresearchgate.net As the estimated glomerular filtration rate (eGFR) decreases, levels of this compound progressively increase. nih.govmdpi.com Clinical studies have demonstrated that higher serum this compound levels are independently associated with a more rapid decline in renal function. mdpi.com The toxin is taken up by renal tubular cells where it induces cellular damage, including apoptosis and necrosis, and stimulates the production of profibrotic cytokines like transforming growth factor-β1 (TGF-β1). mdpi.comnih.gov This process leads to tubulointerstitial injury and fibrosis, which are hallmarks of CKD progression. mdpi.comnih.gov Research suggests that serum this compound is a valuable marker for predicting the decline of renal function in patients with advanced CKD. researchgate.net One prospective study with 89 patients in CKD stages 3 to 5 found that higher baseline this compound levels (≥6.124 mg/L) were significantly associated with progression to dialysis over a 2-year follow-up. nih.gov
Table 1: Studies on this compound and CKD Progression
| Study Population | Key Finding | Citation |
|---|---|---|
| 70 pre-dialysis patients | Serum this compound was an independent predictor of dialysis events. | researchgate.net |
| 89 patients with CKD stage 3-5 | Higher this compound levels (≥6.124 mg/L) were significantly associated with renal progression to dialysis. | nih.gov |
This compound in Cardiovascular Disease Comorbidities in CKD
Cardiovascular disease (CVD) is the leading cause of death in patients with CKD, and this compound is a key uremic toxin implicated in this high risk. nih.govnih.govnih.gov It contributes to various cardiovascular pathologies by promoting endothelial dysfunction, oxidative stress, inflammation, vascular calcification, and cardiac fibrosis. ahajournals.orgresearchgate.netmdpi.comnih.govmdpi.com
Several studies link elevated this compound levels to an increased risk of heart failure. ahajournals.orgmdpi.com A prospective study conducted by Cao et al. on hemodialysis patients demonstrated that high plasma this compound was associated with a higher risk of a first heart failure event after a median follow-up of 48 months, a finding that held true after adjusting for other risk factors. ahajournals.org The toxin is believed to contribute to heart failure by inducing cardiac hypertrophy and fibrosis. mdpi.com However, the relationship can be complex. A prospective, multicenter study of 300 patients with established heart failure and CKD (stages G3b to 5G) did not find a significant association between baseline serum this compound concentrations and a composite outcome of all-cause death, hospitalization for heart failure, or nonfatal cardiovascular events over a one-year follow-up. mdpi.comnih.gov This suggests that while this compound may contribute to the initial development of heart failure, its prognostic value in patients with pre-existing cardiac and advanced renal disease may differ. mdpi.com
This compound plays a significant role in the pathogenesis of arteriosclerosis, which is characterized by the stiffening of arterial walls. ahajournals.orgelsevierpure.com Clinical studies have shown a direct, positive correlation between serum this compound levels and measures of arterial stiffness, such as aortic pulse wave velocity (PWV). nih.govahajournals.org The toxin promotes endothelial dysfunction, reduces the bioavailability of nitric oxide (a key vasodilator), and stimulates the proliferation of vascular smooth muscle cells, all of which contribute to increased stiffness. ahajournals.orgresearchgate.netnih.gov
Furthermore, this compound is strongly associated with vascular calcification, the pathological deposition of calcium-phosphate crystals in arteries. nih.govnih.govmdpi.com It has been shown to induce a phenotypic switch in vascular smooth muscle cells, causing them to behave like bone-forming osteoblasts. mdpi.comelsevierpure.com A study in a rat model of CKD demonstrated that continuous exposure to this compound promotes moderate to severe calcification in the aorta and peripheral vessels. nih.gov This process of accelerated vascular aging is a major contributor to the high cardiovascular burden in CKD patients. nih.gov
Consistent evidence from numerous clinical studies identifies this compound as an independent predictor of adverse cardiovascular events and cardiovascular mortality in patients with CKD. ahajournals.orgnih.govresearchgate.netnih.gov In a study of 147 patients with CKD stages 1-5 followed for three years, this compound was significantly associated with major adverse cardiovascular events (MACEs) even after multivariate regression analysis. nih.gov Another study found that in patients with advanced CKD, serum this compound level was a valuable marker for predicting cardiovascular events. researchgate.net Research has also identified a serum this compound concentration greater than 4.940 μmol/L as the strongest risk factor for coronary heart disease (CHD) in CKD patients, with an adjusted odds ratio of 13.52. umin.jp The accumulation of this compound contributes to the progression of atherosclerosis and is associated with a higher risk of events such as myocardial infarction and stroke. ahajournals.orgmdpi.com
Table 3: Summary of this compound's Cardiovascular Impact
| Cardiovascular Outcome | Mechanism/Association | Key Findings | Citations |
|---|---|---|---|
| Heart Failure | Induces cardiac hypertrophy and fibrosis. | High plasma IS associated with higher risk of first heart failure event in HD patients. | ahajournals.orgmdpi.com |
| Arterial Stiffness | Promotes endothelial dysfunction, reduces nitric oxide, stimulates VSMC proliferation. | Serum IS levels positively correlate with aortic pulse wave velocity (PWV). | nih.govahajournals.org |
| Vascular Calcification | Induces osteoblastic transformation of vascular smooth muscle cells. | Promotes moderate to severe calcification in aorta and peripheral vessels in animal models. | nih.govelsevierpure.comnih.govmdpi.com |
| Cardiovascular Events & Mortality | Pro-inflammatory, pro-oxidant, pro-thrombotic effects. | Independent predictor of MACEs, cardiovascular events, and cardiovascular mortality. | ahajournals.orgnih.govresearchgate.netnih.gov |
This compound in Neurological and Neuropsychiatric Disorders
This compound, a gut-derived uremic toxin, has been increasingly implicated in the pathophysiology of various neurological and neuropsychiatric disorders. Its ability to cross the blood-brain barrier and exert neurotoxic effects has drawn significant research interest.
Autism Spectrum Disorder (ASD) Research
Recent research has identified this compound as a potential factor in Autism Spectrum Disorder (ASD). mdpi.comnih.gov A systematic review of six studies revealed that this compound was consistently and significantly elevated in the urine of children with ASD compared to typically developing children. mdpi.comnih.gov In some cases, the levels were, on average, twice as high in children with ASD. mdpi.com This bacterially derived metabolite is recognized as a neurotoxin, and its elevated presence is thought to potentially contribute to both the core and co-morbid symptoms of ASD. mdpi.comnih.govresearchgate.net The accumulation of this compound is associated with decreased levels of crucial neurotransmitters such as serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862), which play a role in mood and behavior. mdpi.comnih.govresearchgate.net These findings suggest that this compound could serve as a potential biomarker for a subset of individuals with ASD and for intestinal dysbiosis. mdpi.com
| Research Finding | Studied Population | Key Outcome |
| Significantly elevated urinary this compound levels | Children with ASD vs. typically developing children | Average this compound levels were twice as high in the ASD group. mdpi.com |
| Association with neurotransmitter levels | General | Elevated this compound is linked to decreased serotonin, dopamine, and norepinephrine. nih.govresearchgate.net |
| Potential as a biomarker | Individuals with ASD | This compound is suggested as a possible biomarker for a subset of ASD patients and for intestinal dysbiosis. mdpi.com |
Parkinson's Disease Studies
Studies have established a correlation between elevated this compound levels and Parkinson's disease. mdpi.comresearchgate.net Research has shown that patients with Parkinson's disease have urinary this compound concentrations that are twice as high as those in healthy control subjects. researchgate.net This difference was found to be independent of other factors like constipation, age, gender, or body mass index (BMI). researchgate.net Furthermore, another study observed that Parkinson's disease patients experiencing motor fluctuations had nearly 1.5 times higher concentrations of this compound in their cerebrospinal fluid compared to patients without such fluctuations. researchgate.net While increased levels of this compound are reported in Parkinson's disease patients, some research indicates that both short-term and long-term administration of this compound in mice did not induce motor deficits or the death of dopaminergic neurons. pnrjournal.compnrjournal.com
| Research Finding | Sample Type | Key Outcome |
| Elevated this compound in PD Patients | Urine | Urinary concentrations were twice as high in Parkinson's disease patients compared to controls. researchgate.net |
| Correlation with Motor Fluctuations | Cerebrospinal Fluid | Patients with motor fluctuations had almost 1.5 times higher this compound levels than those without. researchgate.net |
| Experimental Animal Studies | In vivo (mice) | Short-term and long-term this compound treatment did not cause motor deficits or dopaminergic neuron loss. pnrjournal.compnrjournal.com |
Dementia and Cognitive Impairment
A growing body of evidence links this compound to dementia and cognitive impairment, particularly in the context of chronic kidney disease (CKD). nih.govtamhsc.edujst.go.jp Patients with CKD have a significantly higher prevalence of cognitive dysfunction, ranging from mild impairment to more severe forms of dementia. tamhsc.edu High levels of this compound are strongly associated with worsening cognitive decline in individuals with CKD. tamhsc.edu The mechanism is thought to involve increased oxidative stress, neuroinflammation, and decreased levels of the monoamines dopamine and serotonin in the brainstem. tamhsc.edu
In experimental models, mice treated with this compound exhibited signs of cognitive impairment and showed an accumulation of the toxin in their blood, prefrontal cortical tissues, and cerebrospinal fluid. nih.gov These behavioral changes were accompanied by impaired neuronal cell survival, neurogenesis, and increased oxidative stress and neuroinflammation. nih.gov Studies have also shown that higher serum this compound levels are associated with poor executive function in the early stages of CKD. researchgate.net Interestingly, in elderly patients with CKD, the correlation between estimated glomerular filtration rate (eGFR) and serum this compound levels was strong in those without dementia, but no such correlation was observed in the dementia group, suggesting a complex relationship in this population. jst.go.jp
| Research Finding | Patient/Animal Model | Key Mechanisms/Outcomes |
| Association with Cognitive Decline | Chronic Kidney Disease Patients | High this compound levels are strongly linked to worsening cognitive function. tamhsc.edu |
| Neurotoxic Effects in Animal Models | Unilaterally nephrectomized mice | This compound induced cognitive impairment, oxidative stress, and neuroinflammation. nih.gov |
| Impact on Executive Function | Early-stage CKD Patients | Higher serum this compound was associated with poor executive function. researchgate.net |
| Correlation with Renal Function | Elderly CKD Patients | No correlation between eGFR and serum this compound was found in the dementia group. jst.go.jp |
Mood Disorders (Anxiety and Depression)
This compound has also been implicated in mood disorders such as anxiety and depression. mdpi.comnih.gov Studies have found that urinary concentrations of this compound are higher in patients with depression compared to healthy individuals, with a positive correlation between this compound levels and depression scores. mdpi.com This connection may be related to the influence of this compound on neurotransmitters like norepinephrine, dopamine, and serotonin. mdpi.com
An exploratory study found a highly significant positive correlation between serum concentrations of this compound and scores for psychic anxiety, total anxiety, and total depression. mdpi.com Furthermore, baseline this compound levels were positively correlated with the severity of psychic anxiety and total anxiety. nih.govbiorxiv.org In animal studies, mice administered this compound displayed behavioral signs of anxiety and depression. nih.gov These findings suggest that this compound is an active molecule in the development of anxiety-like and depression-like behaviors. nih.gov
| Research Finding | Disorder | Key Correlation/Outcome |
| Elevated Urinary Concentrations | Depression | Higher this compound levels correlated with higher depression scores. mdpi.com |
| Serum Concentration Correlation | Anxiety and Depression | Positive correlation between serum this compound and scores for psychic anxiety, total anxiety, and total depression. mdpi.com |
| Behavioral Effects in Animal Models | Anxiety and Depression | This compound administration in mice led to anxiety-like and depression-like behaviors. nih.gov |
This compound in Acute Kidney Injury (AKI)
This compound plays a significant role in the context of acute kidney injury (AKI). nih.goveurekalert.org During AKI, the sudden decline in kidney function leads to the accumulation of waste products, including this compound, in the blood. eurekalert.org Studies have shown that serum this compound levels are significantly elevated in patients with hospital-acquired AKI compared to healthy individuals and even critically ill patients without AKI. nih.gov
Elevated levels of this uremic toxin are not just a consequence of AKI but may also contribute to further kidney damage and other systemic effects. eurekalert.orgnih.gov Research in animal models has demonstrated that the accumulation of this compound following acute kidney damage can lead to acute lung injury, a phenomenon known as renopulmonary crosstalk. eurekalert.org In critically ill patients with acute nephrotoxicity, higher levels of total and free this compound were independently associated with a lack of renal recovery among survivors. nih.gov This suggests that this compound may be a factor in the transition from AKI to more chronic kidney problems. mdpi.com
| Research Finding | Patient/Animal Model | Key Association/Outcome |
| Elevated Serum Levels | Patients with Hospital-Acquired AKI | This compound levels were significantly higher compared to healthy subjects and critically ill patients without AKI. nih.gov |
| Association with Renal Recovery | Critically Ill Patients with Acute Nephrotoxicity | High this compound levels were linked to a failure of renal recovery in survivors. nih.gov |
| Systemic Effects | AKI Rat Model | Accumulation of this compound in lung tissue was shown to cause acute lung injury. eurekalert.org |
This compound in Obstructive Sleep Apnea (B1277953) (OSA)-Associated CKD
Emerging research highlights a connection between obstructive sleep apnea (OSA), the gut microbiome, this compound, and chronic kidney disease (CKD). oup.comresearcher.lifenih.gov OSA, a condition characterized by repeated episodes of airway obstruction during sleep, may accelerate the loss of kidney function. nih.gov One of the proposed mechanisms involves the gut microbiome. oup.com
The intermittent hypoxia characteristic of OSA can alter the composition of the gut microbiome and increase intestinal permeability. oup.com This can lead to a shift toward bacteria that produce indole (B1671886), the precursor to this compound. oup.com The subsequent increase in indole absorption and its conversion to this compound in the liver results in elevated circulating levels of this uremic toxin. oup.com These elevated levels of this compound have been associated with the progression of CKD and poorer renal outcomes. oup.com Therefore, this compound is being investigated as a potential biomarker for assessing CKD risk in patients with OSA, and targeting its production could offer new therapeutic strategies. oup.com While observational studies suggest a bidirectional relationship between OSA and CKD, some genetic studies have not found a direct causal effect of OSA on the development of CKD. nih.govfrontiersin.org
The Gut Microbiota Indoxyl Sulfate Host Axis in Health and Disease
Role of Intestinal Dysbiosis in Indoxyl Sulfate (B86663) Accumulation in CKD
Intestinal dysbiosis, characterized by an imbalance in the composition and metabolic activities of the gut microbiota, is a significant factor in the accumulation of indoxyl sulfate in CKD patients. bevital.noeuropeanreview.orgrevistanefrologia.com In healthy individuals, the gut microbiota metabolizes dietary protein, including tryptophan, producing various compounds. oup.com However, in CKD, alterations in the gut environment, such as changes in intestinal transit time, decreased protein absorption, reduced dietary fiber intake, and the frequent use of antibiotics, can lead to shifts in the microbial community. revistanefrologia.com
Specifically, CKD is associated with an increase in bacterial species that produce indole (B1671886) from tryptophan, such as Escherichia coli, Lactobacillus, Bifidobacterium longum, Bacteroides fragilis, Parabacteroides distasonis, and Clostridium bartlettii. oup.combiocrates.comnih.gov This predominance of indole-producing bacteria, coupled with impaired renal clearance, exacerbates the accumulation of this compound in the body. bevital.nonih.gov Studies have confirmed altered gut microbial composition and function in CKD, with an increase in microbial families that produce indole and a decrease in beneficial butyrate-producing families in patients with end-stage renal disease. europeanreview.org
Furthermore, CKD can lead to increased intestinal permeability, often referred to as a "leaky gut." This compromised intestinal barrier allows for increased translocation of bacterial products, including indole, into the bloodstream, further contributing to elevated systemic this compound levels. oup.combevital.noeuropeanreview.orgrevistanefrologia.comfrontiersin.org
Research findings highlight the link between gut dysbiosis and this compound accumulation in CKD:
Studies have shown a significant difference in the abundance of bacterial operational taxonomic units between uremic and normal rats, with notable decreases in families like Lactobacillaceae and Prevotellaceae. frontiersin.org
In end-stage kidney disease (ESKD) patients, while the abundance of some indole-producing bacteria like Bacteroides, Prevotella, and Clostridium may be similar to healthy controls, impaired renal excretion leads to higher blood this compound levels despite potentially similar fecal indole amounts. nih.gov
Dietary interventions, such as increasing dietary fiber or adopting a low-protein, plant-based diet, have been shown to favorably alter the gut microbiota, reduce uremic toxin production (including this compound), and potentially inhibit CKD progression. biocrates.comnih.govfrontiersin.orgfrontiersin.org
Modulating the gut microbiota with prebiotics and probiotics has demonstrated the potential to reduce circulating this compound levels in CKD patients. revistanefrologia.comnih.govfrontiersin.orgfrontiersin.orgrevespcardiol.org
Interplay within the Gut-Kidney Axis
The gut-kidney axis describes the complex bidirectional communication between the gut microbiota and the kidneys. preprints.orgresearchgate.net this compound serves as a key mediator in this axis, particularly in the context of CKD progression. oup.comrevespcardiol.orgpreprints.org As kidney function declines, the impaired ability to excrete this compound leads to its accumulation, creating a vicious cycle that further worsens renal function. oup.comnih.gov
This compound exerts its nephrotoxic effects through several mechanisms:
It promotes oxidative stress and inflammation, particularly within renal cells. oup.combevital.nooup.com
this compound can activate the aryl hydrocarbon receptor (AhR), which is expressed in renal cells. This activation triggers the transcription of pro-inflammatory and pro-fibrotic genes, leading to increased production of cytokines and fibrotic markers, contributing to the inflammation and fibrosis observed in CKD. oup.comnih.gov
It can also activate NF-κB, a transcription factor involved in immune and inflammatory responses, resulting in the upregulation of inflammatory mediators that promote renal injury and fibrosis. oup.comoup.com
this compound has been shown to induce free radicals in renal tubular cells and glomerular mesangial cells. oup.com
Accumulation of this compound is associated with glomerular sclerosis and renal interstitial fibrosis. wikipedia.org
Detailed research findings illustrating the interplay within the gut-kidney axis include:
Studies have consistently shown that elevated serum this compound is associated with the progression of CKD. bevital.nooup.combioscientifica.com
this compound levels increase progressively with each stage of CKD. biocrates.com
Both this compound and p-cresyl sulfate, another gut-derived uremic toxin, are linked to symptoms of renal disease such as inflammation and fibrosis. biocrates.com
High plasma levels of this compound are correlated with progression to end-stage renal disease and enhanced mortality in CKD patients. bevital.nofrontiersin.org
Animal studies have demonstrated that reducing indole absorption in the large intestine can retard CKD progression. oup.com
Oxidative stress induced by gut-derived toxins like this compound can directly harm renal tubular cells, promoting fibrosis and impairing renal function. preprints.org
Interplay within the Gut-Brain Axis
The gut-brain axis involves bidirectional communication between the gastrointestinal tract and the central nervous system. aging-us.com this compound, as a gut-derived metabolite that accumulates in conditions like CKD, has emerged as a factor influencing this axis and contributing to neurological complications. biocrates.commdpi.comnih.govaging-us.commedsci.orgnih.gov
This compound has been classified as a neurotoxin. mdpi.com Its accumulation in the central nervous system is thought to contribute to neurological symptoms, including cognitive dysfunction. mdpi.comnih.govmedsci.orgnih.gov
Mechanisms by which this compound may impact the brain include:
Disruption of the blood-brain barrier (BBB). This compound's activation of aryl hydrocarbon receptors (AhR) in central nervous system endothelial cells may contribute to BBB disruption, allowing increased entry of toxins into the brain. mdpi.commedsci.orgnih.gov
Inflammatory effects on CNS glial cells. High concentrations of this compound have been associated with neuroinflammation. mdpi.comnih.govaging-us.commedsci.org
Negative effects on neuronal survival and neural stem cell activity. mdpi.comnih.gov
Alterations in neurotransmitter levels. Studies have observed a reduction in norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506) levels in the brain with increased this compound levels. mdpi.com
Research findings supporting the interplay within the gut-brain axis involving this compound include:
In CKD patients, accumulation of uremic toxins, including this compound, can lead to cerebrovascular lesions and increase the risk of cognitive disorders and dementia. biocrates.com
Metabolomics studies have shown higher levels of this compound in the cerebrospinal fluid of patients with Parkinson's disease compared to controls. biocrates.com
Elevated this compound levels in the blood have been found in patients with dementia compared to healthy elderly individuals, suggesting a potential neurotoxic effect. mdpi.com
Animal studies administering this compound have shown its accumulation in brain regions, including the brainstem, and have been linked to behavioral alterations such as apathetic behavior, increased stress sensitivity, reduced locomotor activity, impaired spatial memory, and motor coordination. mdpi.comnih.govaging-us.comresearchgate.net
These behavioral changes in animal models were accompanied by disturbed neuronal survival, neural stem cell activity, and alterations in the expression of factors like Brain-Derived Neurotrophic Factor and serotonin. nih.govaging-us.com
this compound has been associated with psychic anxiety and its related neurological signatures. nih.gov
An animal study demonstrated that this compound accumulation was noted in the blood, prefrontal cortical tissues, and cerebrospinal fluid of mice with unilateral nephrectomy, and these mice showed behavioral signs of mood disorders and neurodegeneration. nih.govaging-us.com
The uremic toxin adsorbent AST-120 has been shown to improve this compound-induced neuroinflammation and cognitive impairment in animal models, further supporting the role of this compound in these processes. aging-us.comnih.govaging-us.com
Analytical Methodologies for Indoxyl Sulfate Quantification in Biological Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a conventional and widely used approach for quantifying indoxyl sulfate (B86663) in human biological samples. mdpi.comnih.gov This technique offers high sensitivity and specificity, making it suitable for complex biological matrices. mdpi.com LC-MS/MS methods typically involve sample preparation steps such as liquid-liquid extraction or protein precipitation, often using solvents like methanol (B129727) or acetonitrile (B52724). mdpi.commdpi.com Reverse-phase chromatography, commonly employing C18 columns, is frequently used for the separation of indoxyl sulfate from other compounds. mdpi.com Gradient elution is often preferred, especially when analyzing multiple uremic toxins simultaneously. mdpi.com Mass spectrometry detection is typically performed using negative electrospray ionization (ESI) and selected multiple reaction monitoring (MRM) transitions. nih.govmdpi.com Deuterated internal standards are commonly used to improve the accuracy and reproducibility of the quantification. mdpi.comnih.gov
Studies have validated LC-MS/MS methods for quantifying this compound in various biological matrices, including serum, plasma, and urine. mdpi.comnih.govchildrensmercy.org These methods demonstrate acceptable linearity, precision, and accuracy. mdpi.comnih.govresearchgate.net For instance, a validated LC-MS/MS method for this compound in human plasma and kidney cells showed accuracy between 97.7% and 104.8% for quality control samples and human plasma, with within-day and between-day precisions of ≤ 4.0% and ≤ 4.3%, respectively. nih.gov Another review summarizing validated LC-MS/MS assays for this compound and p-cresol (B1678582) sulfate in human matrices highlighted that most methods focused on serum and plasma, utilizing acetonitrile or methanol for extraction, reverse phase chromatography, and negative electrospray ionization with MRM transitions. mdpi.com
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is another powerful technique for quantifying this compound in biological samples. mdpi.comresearchgate.net LC-HRMS offers precise mass measurements, enabling accurate quantification and simultaneous untargeted compound identification. mdpi.comresearchgate.net A validated LC-HRMS method for quantifying this compound in human serum involved protein precipitation with methanol and micro-LC for chromatographic separation. mdpi.comresearchgate.net Detection was based on accurate mass with simultaneous high-resolution full-scan acquisition. mdpi.comresearchgate.net This method demonstrated a measurement range for this compound from 100 to 40,000 ng/mL in human serum. mdpi.comresearchgate.net
Research findings using LC-MS/MS and LC-HRMS have shown correlations between serum levels of this compound and decreased renal function. mdpi.comresearchgate.net Studies analyzing samples from patients with varying degrees of renal insufficiency have utilized these methods to quantify this compound levels. mdpi.comresearchgate.net For example, a study using LC-HRMS found that mean serum levels of this compound were significantly reduced after hemodiafiltration. nih.gov
Table 1: Summary of LC-MS/MS and LC-HRMS Method Characteristics for this compound Quantification
| Method | Matrix | Sample Preparation | Chromatography | Detection | Measurement Range (Example) | Reference |
| LC-MS/MS | Serum/Plasma | Liquid-liquid extraction, Protein precipitation (ACN, MeOH) | Reverse phase (C18), Gradient elution | Negative ESI, MRM | ~1 ng/mL to 500 ng/mL (LLOQ) | mdpi.com |
| LC-MS/MS | Human Plasma, Kidney cells | Protein precipitation (ACN) | Gradient elution (Formic acid in water/ACN) | LC-MS/MS | Not specified in snippet | nih.gov |
| LC-HRMS | Human Serum | Protein precipitation (MeOH) | Micro-LC | Accurate mass, Full-scan acquisition | 100 to 40,000 ng/mL | mdpi.comresearchgate.net |
| LC-MS/MS | Urine | Dilution with formic acid and internal standards | LC-MS/MS | LC-MS/MS | Not specified in snippet | childrensmercy.org |
Note: LLOQ refers to the Lower Limit of Quantification.
Other Chromatographic and Spectroscopic Techniques
While LC-MS/MS and LC-HRMS are prevalent, other chromatographic and spectroscopic techniques have also been employed for the analysis of this compound in biological fluids. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with UV detection (HPLC-UV) is one such method that has been used, sometimes for the quantification of protein-bound forms of uremic toxins like this compound. igminresearch.comsci-hub.se HPLC methods may utilize different columns and mobile phases, such as phenyl or SunShell columns with mobile phases containing ammonium (B1175870) acetate (B1210297) and acetonitrile or water and acetonitrile. sci-hub.se Detection wavelengths around 260 nm or 210 nm have been reported for HPLC-UV analysis of this compound. sci-hub.se
Spectroscopic techniques, such as spectrofluorimetry and spectrophotometry, have also been explored for this compound determination in biological samples. nih.govresearchgate.netresearchgate.net A spectrofluorimetric method for quantifying this compound in plasma involved salting-out assisted liquid-liquid extraction followed by fluorescence intensity measurement. researchgate.netresearchgate.net This method demonstrated a linear range between 2.5 and 40 µg/mL. researchgate.net Another approach utilized a colorimetric assay based on the transformation of this compound into indigo (B80030) blue, with quantification by spectrophotometry at a wavelength of 420–450 nm. nih.gov This colorimetric method showed a strong linear relationship with LC-MS/MS results and was able to differentiate this compound levels between healthy subjects and patients with hemodialysis. nih.gov
Capillary electrophoresis with UV-visible or fluorescence detection has also been used for profiling body fluids for endogenous compounds, which could potentially include this compound. nih.gov
Table 2: Examples of Other Analytical Techniques for this compound Quantification
| Method | Matrix | Detection Method | Linear Range (Example) | Reference |
| HPLC-UV | Plasma | UV (260 nm, 210 nm) | 0.43–9.2 µg | sci-hub.se |
| Spectrofluorimetry | Human Plasma | Fluorescence intensity | 2.5–40 µg/mL | researchgate.net |
| Spectrophotometry | Serum | Colorimetric assay (420–450 nm) | Not specified in snippet | nih.gov |
Advancements in this compound Biomarker Detection and Monitoring
Advancements in analytical methodologies are contributing to improved detection and monitoring of this compound as a biomarker. The development of more sensitive and robust LC-MS/MS methods, including those utilizing high-resolution mass spectrometry, allows for accurate quantification even at low concentrations and provides the potential for simultaneous untargeted metabolic profiling. mdpi.comresearchgate.netacs.org Multitargeted LC-MS/MS approaches are being developed for the simultaneous absolute quantification of multiple endogenous biomarkers, including this compound, which could streamline analysis in clinical laboratories. acs.org
Beyond traditional laboratory-based techniques, there is interest in developing methods that could facilitate more rapid and accessible monitoring of this compound. While LC-MS/MS is considered the conventional approach, its requirement for dedicated equipment and expert skills can be a limitation for routine clinical use or real-time analysis. nih.govresearchgate.net Efforts are being made to explore alternative or complementary approaches. For example, the development of colorimetric assays offers a simpler and faster method for estimating this compound levels that could potentially be integrated into clinical practice. nih.gov
Advancements in biomarker detection also extend to exploring new technologies, such as optical sensors and point-of-care devices, for real-time and more sensitive detection of biomarkers. bengkuluinstitute.combengkuluinstitute.com While the search results specifically mention these technologies in the context of dialysis efficiency biomarkers in general, the principle could potentially be applied to this compound monitoring in the future. bengkuluinstitute.combengkuluinstitute.com The integration of novel biomarkers and advanced technologies has the potential to revolutionize patient monitoring and enable more tailored strategies. bengkuluinstitute.combengkuluinstitute.com
Research continues to identify potential biomarkers and improve analytical techniques for their detection, aiming for earlier detection and better management of conditions associated with elevated this compound levels. nih.govlettersinhighenergyphysics.com
Indoxyl Sulfate As a Diagnostic and Prognostic Biomarker
Utility for Early Detection of Renal Function Decline
Traditional markers for CKD diagnosis, such as urinary albumin and estimated glomerular filtration rate (eGFR), primarily reflect established kidney damage and may not be sensitive enough for very early detection. theisn.orgdoi.org Research suggests that serum indoxyl sulfate (B86663) levels could potentially serve as a biomarker for detecting a decline in renal function at an earlier stage than currently possible with these traditional markers. theisn.orgdoi.org
Studies have shown that serum indoxyl sulfate levels are significantly higher in subjects with an eGFR below 75 mL/min/1.73 m² compared to those with an eGFR of 75 mL/min/1.73 m² or higher, even within a cohort considered to have normal renal function based on standard criteria. theisn.orgdoi.org This suggests that elevated this compound may indicate subtle reductions in kidney function before they are evident through conventional diagnostic methods. theisn.orgdoi.org The accumulation of this compound is directly correlated with the gradual failure of renal function. mdpi.com
In pediatric CKD patients, serum concentrations of this compound have been shown to be inversely correlated with eGFR across all stages of CKD. plos.org This further supports its potential as a marker reflecting the level of renal impairment.
Prediction of Disease Progression and Adverse Clinical Outcomes
Elevated concentrations of this compound are tightly associated with the progression of CKD and an increased risk of adverse clinical outcomes, including cardiovascular events and all-cause mortality. researchgate.netmdpi.comnih.gov this compound is considered an independent predictor of atherosclerotic cardiovascular events and all-cause mortality in patients with CKD. researchgate.net
Clinical studies have demonstrated that higher serum this compound levels are significantly associated with renal progression, including the need for dialysis initiation. researchgate.netnih.gov In a study of pre-dialysis patients, multivariate analysis showed that this compound was a significant predictor of dialysis events over a 36-month follow-up period. researchgate.net Kaplan-Meier analysis in another study revealed that patients with higher this compound levels had a significantly increased association with renal progression to dialysis. nih.gov
Beyond renal outcomes, this compound is implicated in cardiovascular complications, which are prevalent in CKD. researchgate.netmdpi.commdpi.com Elevated this compound levels have been linked to various cardiovascular issues, including aortic calcification, arterial stiffness, left ventricular dysfunction, and heart failure. researchgate.netahajournals.orgmdpi.combiocrates.comnih.govmdpi.com Studies indicate that higher this compound levels predict cardiovascular events in patients with advanced CKD and those with conditions like congestive heart failure. researchgate.netahajournals.orgbiocrates.com
Biomarker for Comorbidity Risk Stratification in CKD
This compound plays a role in the pathogenesis of several CKD-related comorbidities, making it a potential biomarker for risk stratification in this population. mdpi.comaging-us.com Its toxic effects contribute to endothelial injury, cardiac failure, metabolic dysfunction, bone disease, and sarcopenia. mdpi.comaging-us.com
As a protein-bound uremic toxin, this compound promotes renal failure through mechanisms including renal sclerosis, inflammation, and fibrosis. researchgate.nettci-thaijo.orgoup.combiocrates.comtheisn.orgnih.gov This direct contribution to kidney damage underscores its relevance in assessing the risk of CKD progression and associated complications. researchgate.netoup.commdpi.com
This compound's association with cardiovascular disease is well-documented. researchgate.nettci-thaijo.orgahajournals.orgmdpi.commdpi.combiocrates.com Its ability to induce endothelial dysfunction, oxidative stress, and vascular calcification contributes to the high incidence of cardiovascular events in CKD patients. researchgate.netahajournals.orgmdpi.comnih.gov Therefore, measuring this compound levels may help identify CKD patients at higher risk of cardiovascular morbidity and mortality. mdpi.commdpi.comnih.gov
Emerging research also suggests a link between this compound and other comorbidities. Elevated levels have been observed in patients with conditions like obstructive sleep apnea (B1277953), potentially contributing to CKD risk in this population. oup.com Furthermore, this compound has been associated with impaired executive function in some CKD patients and linked to frailty in end-stage renal disease, potentially by affecting muscle function. mdpi.comaging-us.com
The quantification of this compound could aid clinicians in predicting CKD-related complications and assessing the effectiveness of interventions aimed at lowering uremic toxin levels. mdpi.com
Here is an interactive table summarizing some research findings on this compound as a Biomarker:
| Study/Finding | Focus Area | Key Result | Citation |
| Study on pre-dialysis patients (70 subjects) | Prediction of disease progression/outcomes | Serum this compound predicted cardiovascular and dialysis events over 36 months. researchgate.net | researchgate.net |
| Cross-sectional study (562 subjects with normal renal function) | Early detection of renal function decline | Serum IS levels were significantly higher in subjects with eGFR < 75 mL/min/1.73 m². theisn.orgdoi.org | theisn.orgdoi.org |
| Prospective study (89 patients with CKD stage 3-5) | Prediction of disease progression/outcomes | Higher serum this compound significantly associated with renal progression to dialysis. nih.gov | nih.gov |
| Study on patients with non-dialysis CKD stages 3-5 | Comorbidity risk stratification (Arterial Stiffness) | Elevated IS was an independent risk factor for peripheral arterial stiffness. mdpi.com | mdpi.com |
| Study on pediatric participants (604 children with CKD) | Prediction of disease progression | Significant association of serum IS concentrations with prospective progression of CKD, independent of baseline eGFR, proteinuria, and BP. plos.org | plos.org |
| Study on patients with dilated cardiomyopathy and CKD Stage 1 to 3 | Comorbidity risk stratification (Cardiac) | Higher total this compound levels associated with risk of hospitalization for heart failure and cardiac death. mdpi.com | mdpi.com |
| Meta-analysis of associations with CV events and mortality | Prediction of adverse outcomes | Increased this compound associated with overall mortality. tci-thaijo.org | tci-thaijo.org |
| Study on patients with CKD stage 3 | Comorbidity risk stratification (Cognitive) | Higher this compound levels associated with impaired executive function. mdpi.com | mdpi.com |
| Study on patients with end-stage renal disease (ESRD) and control group (53 total) | Comorbidity risk stratification (Frailty) | IS concentrations significantly higher in ESRD group; associated with lower handgrip strength. aging-us.com | aging-us.com |
Investigational Therapeutic Strategies Targeting Indoxyl Sulfate
Modulation of Gut Microbiota to Reduce Indoxyl Sulfate (B86663) Production
Indoxyl sulfate is exclusively derived from the gut microbiota's metabolism of tryptophan nih.govnih.gov. Modulating the composition and metabolic activity of the gut microbiota offers a promising approach to reduce IS production.
Dietary Interventions (e.g., Protein Restriction, Fiber Supplementation)
Dietary interventions, such as restricting protein intake and supplementing with fiber, can influence the gut microbiota and, consequently, IS production. Since IS is derived from tryptophan, a component of dietary protein, reducing protein intake can decrease the substrate available for indole (B1671886) production by gut bacteria nih.govdovepress.commdpi.com. Studies have shown that lower protein diets lead to reduced IS levels. For example, a crossover study in CKD patients demonstrated that a very low protein diet (0.3 g/kg BW/day) supplemented with ketoanalogues decreased serum IS levels by 37% compared to a low protein diet (0.6 g/kg BW/day) dovepress.com.
Increasing dietary fiber intake can also modulate gut microbiota metabolism. Fiber is fermented by gut microbes into short-chain fatty acids (SCFAs), which can shift the metabolic balance away from protein fermentation and indole production mdpi.com. Meta-analyses and studies have indicated that dietary fiber supplementation can significantly reduce levels of IS in CKD patients gre.ac.uknhri.org.tw. One study found that higher fiber intake was associated with lower IS levels in CKD patients nhri.org.tw.
Here is a table summarizing findings on dietary interventions:
| Intervention Type | Effect on this compound Levels | Notes | Source |
| Protein Restriction | Decreased | Very low protein diet (0.3 g/kg/day) reduced serum IS by 37% in CKD. | dovepress.com |
| Dietary Fiber Increase | Decreased | Associated with lower IS levels in CKD patients. | nhri.org.tw |
| Dietary Fiber Supplement | Significantly reduced | Meta-analysis shows significant reduction in IS levels in CKD patients. | gre.ac.uk |
Probiotic and Prebiotic Supplementation
Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit on the host. Prebiotics are non-digestible fibers that selectively stimulate the growth or activity of beneficial gut bacteria unar.ac.id. The rationale behind using probiotics and prebiotics is to alter the gut microbial composition to favor bacteria that produce fewer uremic toxins like indole, or to enhance the growth of bacteria that utilize tryptophan differently.
Here is a table summarizing findings on probiotic and prebiotic supplementation:
| Intervention Type | Effect on Circulating IS (Meta-analysis) | Notes | Source |
| Microbiota-driven therapy (overall) | No statistically significant effect | Weighted mean difference: -1.64 mg/L (95% CI: -3.46, 0.18 mg/L; P = 0.077). | unar.ac.idnih.gov |
| Probiotic supplementation | No statistically significant effect | Subgroup analysis. | unar.ac.idnih.gov |
| Prebiotic supplementation | Significant reduction in PCS, not IS | Subgroup analysis. Another network meta-analysis ranked prebiotics highest for IS reduction. | unar.ac.idnih.govfrontiersin.org |
Synbiotic Approaches
Synbiotics combine both probiotics and prebiotics, aiming for a synergistic effect to improve gut health and reduce uremic toxin production unar.ac.id. The prebiotic component can selectively nourish the probiotic strains, enhancing their survival and activity in the gut.
Research on synbiotic interventions has shown promise in reducing IS levels. A randomized pilot trial in patients with stage IIIb-IV CKD found that an innovative synbiotic formulation significantly decreased free serum IS levels compared to placebo after two months mdpi.com. Another study in a rat CKD model showed that a synbiotic mixture containing Lactobacillus bulgaricus 6c3, inulin, and fructooligosaccharide reduced serum IS concentrations and kidney damage mdpi.com. Synbiotic treatment in adenine-induced CKD rats also led to a significant reduction in fecal indole content and restored gut microbiota diversity nih.gov.
Here is a table summarizing findings on synbiotic approaches:
| Intervention Type | Effect on this compound Levels | Study Type | Source |
| Synbiotic (innovative formulation) | Decreased free serum IS | Randomized pilot trial in CKD patients | mdpi.com |
| Synbiotic (L. bulgaricus 6c3, inulin, FOS) | Reduced serum IS | Rat CKD model | mdpi.com |
| Synbiotic | Reduced fecal indole content | Adenine-induced CKD rat model | nih.gov |
Fecal Microbiota Transplantation Research
Fecal microbiota transplantation (FMT) involves transferring fecal matter from a healthy donor to a recipient to restore a balanced gut microbial community. This approach aims to introduce beneficial bacteria that can outcompete indole-producing bacteria or metabolize tryptophan into less toxic compounds.
Research into FMT for reducing uremic toxins, including IS, is an emerging area. Studies in mice with CKD have explored the effects of FMT on gut microbiota composition and uremic toxin accumulation mdpi.com. While some research suggests that FMT can impact gut microbiota composition, its direct and consistent effect on significantly reducing IS levels in humans with CKD is still under investigation mdpi.comashpublications.org. A pilot study in kidney transplant recipients observed significant post-transplantation alterations in gut microbiota, suggesting a potential link to reduced protein-bound uremic toxin levels, which could be indirectly related to the concept behind FMT jst.go.jp. Further studies are needed to determine the efficacy and optimal protocols for FMT as a therapeutic option for reducing uremic toxins in CKD patients mdpi.com.
Oral Adsorbents and Precursor Scavenging (e.g., AST-120)
Oral adsorbents are designed to bind to uremic toxins or their precursors in the gastrointestinal tract, preventing their absorption into the bloodstream and promoting their excretion in feces. AST-120 (Kremezin®) is a well-studied oral spherical carbon adsorbent that has been used to target uremic toxins mdpi.comaging-us.comkrcp-ksn.org.
AST-120 works by adsorbing indole, the precursor of this compound, in the intestine dovepress.comkrcp-ksn.orgkarger.com. By reducing the amount of indole absorbed, AST-120 can lower serum IS levels dovepress.commdpi.comkrcp-ksn.orgkarger.com. Studies in animal models of CKD have shown that AST-120 treatment can reduce serum IS levels and mitigate kidney injury and fibrosis nih.govdovepress.commdpi.comnih.gov. Clinical studies have also investigated the effect of AST-120 on IS levels and CKD progression dovepress.commdpi.comaging-us.comnih.gov. While some studies have shown that AST-120 can decrease serum IS levels and potentially slow the progression of renal and cardiovascular diseases, large-scale trials have not always demonstrated a significant benefit on hard endpoints like the initiation of dialysis or mortality dovepress.commdpi.comaging-us.comnih.gov. However, some sporadic studies continue to support its use mdpi.comaging-us.com. AST-120 has also been reported to improve uremic pruritus in hemodialysis patients, which was associated with lower IS and inflammatory cytokine levels aging-us.com.
Here is a table summarizing findings on AST-120:
| Intervention Type | Mechanism of Action | Effect on this compound Levels | Clinical Findings | Source |
| AST-120 | Adsorbs indole in the intestine | Decreased serum IS levels | Reduced IS in animal models; mixed results on hard endpoints in large human trials; potential benefit in sporadic studies; improved uremic pruritus. | nih.govdovepress.commdpi.comaging-us.comkrcp-ksn.orgkarger.comnih.govnih.gov |
Pharmacological Interventions Targeting Downstream Pathophysiological Effects
Another strategy involves pharmacological interventions that target the harmful effects of this compound on various organs and systems, rather than solely focusing on reducing its levels. This compound is known to induce oxidative stress, inflammation, and fibrosis in the kidneys and cardiovascular system wikipedia.orgnih.govnih.govmdpi.comresearchgate.netresearchgate.netmdpi.com. It can also have adverse effects on bones and the central nervous system nih.gov.
Pharmacological approaches in this category could include agents that:
Reduce oxidative stress induced by IS.
Inhibit inflammatory pathways activated by IS.
Block the profibrotic effects of IS.
Target specific receptors or signaling pathways mediated by IS, such as the aryl hydrocarbon receptor (AhR), which IS can activate nih.govresearchgate.net. Activation of AhR by IS has been implicated in increased tissue factor expression, contributing to pro-coagulant effects nih.gov.
Research in this area involves identifying the specific molecular mechanisms by which IS exerts its toxicity and developing drugs that can interrupt these processes. For example, studies have investigated the role of IS in inducing reactive oxygen species (ROS) and ferroptosis in renal cells, and interventions targeting these pathways have shown potential in alleviating IS-induced injury in vitro and CKD progression in vivo nih.gov. While the search results provide context on the downstream effects of IS, detailed information on specific pharmacological agents exclusively targeting these downstream effects as a primary therapeutic strategy for IS toxicity (beyond general anti-inflammatory or anti-oxidative treatments) is less prominent compared to strategies focused on reducing IS production or increasing its removal. Further research is needed to develop and evaluate targeted pharmacological interventions for the downstream effects of IS.
Strategies Mitigating Oxidative Stress
This compound is known to contribute significantly to oxidative stress, a key factor in the pathogenesis of CKD and its associated cardiovascular complications. mdpi.comnih.govnih.gov It promotes the production of reactive oxygen species (ROS), partly by stimulating the NADPH oxidase (NOX) pathway, particularly NOX4, which is abundant in the kidneys and heart. nih.govmdpi.comahajournals.org this compound can also impair the cellular antioxidant defense system, such as decreasing levels of glutathione (B108866) (GSH). foodb.canih.gov
Investigational strategies to mitigate this compound-induced oxidative stress include interventions targeting the NOX pathway and enhancing endogenous antioxidant systems. For instance, this compound-induced ROS generation and lipid peroxidation in renal tubular cells were effectively alleviated by treatment with the iron chelator deferoxamine (B1203445) (DFO) in vitro. mdpi.com Antioxidants like vitamin C and N-acetylcysteine have also shown potential in partly protecting against this compound-induced oxidative stress, mitochondrial dysfunction, and impaired biogenesis in human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, this compound may contribute to a dysfunction of the Nrf2/Keap1 system, a crucial pathway for regulating antioxidant responses, and inhibiting NF-κB has been shown to mitigate the downregulation of Nrf2 expression induced by this compound in HK-2 cells. mdpi.comahajournals.org
Inhibition of Inflammatory Pathways
This compound plays a role in promoting inflammation, another critical component in the progression of CKD and cardiovascular disease. nih.govmdpi.comnih.gov It can induce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), particularly in macrophages and endothelial cells. mdpi.comresearchgate.netfoodandnutritionresearch.netnih.gov this compound can activate inflammatory signaling pathways, including NF-κB and MAPK. mdpi.comresearchgate.net
Therapeutic strategies aimed at inhibiting this compound-induced inflammatory pathways include interventions targeting these signaling cascades and the production of inflammatory mediators. Natural food flavones, such as apigenin, chrysin, and luteolin, have demonstrated protective effects against this compound-induced inflammation in HUVECs by inhibiting the AhR–STAT3 pathway and suppressing the expression of inflammatory genes like NOX4, MCP-1, IL-6, and COX2. foodandnutritionresearch.net In macrophages, this compound promotes pro-inflammatory activation via the interplay of OATP2B1 and the Dll4-Notch signaling pathway. researchgate.netnih.gov
Modulation of Aryl Hydrocarbon Receptor (AhR) Activation
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in mediating some of the toxic effects of this compound. caymanchem.commdpi.comnih.govmdpi.commdpi.com this compound acts as an endogenous agonist for AhR, and its activation by this compound has been implicated in oxidative stress, inflammation, and vascular dysfunction. caymanchem.commdpi.comnih.govmdpi.commdpi.com AhR activation by this compound can lead to the upregulation of genes like CYP1A1 and AhRR, and contribute to increased ROS production through the NOX pathway. mdpi.comfoodandnutritionresearch.netnih.govmdpi.com
Modulating AhR activation presents a potential therapeutic avenue. Studies have shown that pharmacological AhR antagonism using compounds like CH223191 can rescue endothelial cell tube formation and proliferation impaired by this compound-mediated AhR activation in vitro. nih.govmdpi.com Natural food flavones that act as AhR antagonists have also been shown to attenuate this compound-induced inflammatory responses by suppressing AhR nuclear translocation and inhibiting the expression of AhR-targeted inflammatory genes. foodandnutritionresearch.net
Targeting Intracellular Signal Transduction Abnormalities
This compound can disrupt various intracellular signal transduction pathways, contributing to cellular dysfunction and organ damage. nih.govresearchgate.net In macrophages, this compound can decrease the activity of the Wnt/β-catenin pathway and Klotho, while increasing the activity of the Notch/Dll4 pathway, influencing macrophage polarization towards a pro-inflammatory M1 phenotype in advanced CKD. researchgate.net this compound has also been shown to induce fibrotic responses in renal cells via mTORC1 signaling. glpbio.com
Intervening against these intracellular signaling abnormalities is an area of research for mitigating this compound toxicity. Strategies include targeting specific pathways like Wnt/β-catenin, Klotho, Notch, and mTORC1 to restore normal cellular function and reduce the detrimental effects of this compound. glpbio.comresearchgate.net
Advanced Blood Purification Techniques for Enhanced this compound Removal
Conventional hemodialysis is limited in its ability to effectively remove protein-bound uremic toxins like this compound due to its high affinity for albumin. nih.govkarger.commdpi.comgavinpublishers.com Only a small fraction of this compound is unbound and available for diffusion across the dialysis membrane. karger.com This has led to the investigation of advanced blood purification techniques aimed at improving this compound clearance.
Techniques being explored include those that enhance convective clearance, utilize adsorptive materials, or employ binding competitors. Hemodiafiltration (HDF), which combines diffusion and convection, has been investigated, but its effect on this compound plasma levels and clinical outcomes is uncertain, and some studies suggest only a limited increase in clearance compared to conventional hemodialysis in a single session. nih.govnih.govsci-hub.sefrontierspartnerships.org However, other reports indicate a significant reduction over longer study periods. nih.gov
Adsorption-based techniques, such as hemoadsorption, are being developed to directly bind and remove protein-bound toxins. mdpi.com Specific adsorbents with high affinity for this compound can be used in combination with dialysis to enhance its removal. mdpi.com Zeolite composite nanofiber meshes are being explored as potential adsorbents for this compound in wearable blood purification devices. mdpi.com
Another strategy involves using binding competitors to displace this compound from albumin, increasing its free fraction and making it more accessible for removal by dialysis. In an in vitro dialysis model, the infusion of tryptophan or docosahexaenoic acid (DHA), which are binding competitors, significantly increased this compound removal. karger.com
Combining hemoadsorption with hemodialysis has shown promise in significantly reducing levels of protein-bound toxins, including this compound, in clinical studies. mdpi.com
Future Directions and Research Gaps in Indoxyl Sulfate Studies
Establishing Causality versus Association in Human Clinical Outcomes
While numerous observational studies have demonstrated a strong association between elevated indoxyl sulfate (B86663) levels and the development and progression of conditions such as CKD, cardiovascular disease, and neurological disorders, establishing a definitive causal relationship in human clinical outcomes remains a critical research gap. oup.commdpi.combiocrates.comnih.gov Cross-sectional studies can indicate associations, but they cannot definitively prove causality. mdpi.comfrontiersin.org Longitudinal studies are needed to clarify whether elevated indoxyl sulfate directly contributes to disease pathogenesis or if it is primarily a marker of impaired renal function and altered gut microbiome. oup.commdpi.com
Research findings have shown correlations between elevated this compound levels and CKD severity, vascular dysfunction, and cardiovascular risk. oup.commdpi.comahajournals.org For instance, studies have associated higher this compound levels with increased aortic calcification and pulse wave velocity in CKD patients. ahajournals.org Elevated levels have also been linked to a higher risk of heart failure events in patients with end-stage renal disease on hemodialysis. ahajournals.org Furthermore, this compound has been associated with cognitive impairment in CKD patients. nih.gov However, the cross-sectional nature of some studies limits the ability to ascertain a causal link. mdpi.com Future research, particularly well-designed longitudinal studies and Mendelian randomization studies, are necessary to provide stronger evidence for causality. oup.commdpi.comfrontiersin.org
Understanding the Differential Toxicity of Albumin-Bound vs. Free this compound
This compound is known to be highly bound to plasma proteins, primarily albumin. krcp-ksn.orgnih.gov In patients with CKD, where albumin levels may be altered, the proportion of free (unbound) this compound can be affected. nih.gov A significant research gap exists in fully understanding the differential toxicity of the albumin-bound versus the free fraction of this compound. nih.gov
While the total concentration of this compound is often measured, it is the free, unbound fraction that is generally considered to be biologically active and responsible for eliciting toxic effects by interacting with tissues and cells. nih.govnih.gov Due to its high protein binding, this compound is not effectively cleared by conventional hemodialysis, which primarily removes unbound solutes. mdpi.comnih.govmdpi.com This contributes to its accumulation in CKD patients. mdpi.comnih.gov
Studies have indicated that albumin may act as a buffer, attenuating the potential biochemical effects of its ligands like this compound. nih.gov However, in conditions with low albumin levels, the concentration of free this compound might be disproportionately high, potentially leading to an overestimation of its toxic impact based solely on total levels. nih.gov Further research is needed to clarify the specific toxicodynamics of both free and bound this compound and to determine whether measuring the free fraction provides a more accurate assessment of its biological activity and clinical impact. nih.govresearchgate.net
Some research suggests that the percentage of free this compound levels may increase differently at high toxin concentrations compared to other protein-bound uremic toxins like p-cresyl sulfate, which could play a role in observed differences in toxicity. researchgate.net
Refinement of Therapeutic Targets and Efficacy in Randomized Controlled Trials
Given the potential role of this compound in CKD progression and associated complications, targeting its levels or mitigating its toxic effects represents a promising therapeutic strategy. oup.combiocrates.com However, there is a need for refinement of therapeutic targets and robust evaluation of their efficacy in well-designed randomized controlled trials (RCTs). nih.govunar.ac.idoup.complos.orgkarger.com
Current therapeutic approaches aimed at reducing this compound levels include dietary interventions (such as protein restriction), modulation of the gut microbiome (using prebiotics, probiotics, or synbiotics), and oral adsorbents like AST-120. oup.combiocrates.comahajournals.orgmdpi.com While some studies have shown promising results in reducing this compound levels, the impact on hard clinical endpoints such as CKD progression, cardiovascular events, and mortality has been inconsistent in large-scale RCTs. biocrates.comunar.ac.idmdpi.comdovepress.com
For example, while AST-120 has been shown to decrease this compound concentrations, controlled studies have not consistently demonstrated its efficacy in preventing kidney disease progression. mdpi.comdovepress.com A meta-analysis of microbiota-driven therapy showed no statistically significant effect on circulating this compound concentration. unar.ac.id This highlights the need for further research to identify more effective therapeutic targets and to conduct adequately powered RCTs to definitively determine the clinical benefits of this compound-lowering strategies. ahajournals.orgunar.ac.iddovepress.com
Future research should focus on identifying specific molecular pathways mediated by this compound that can serve as therapeutic targets, such as the aryl hydrocarbon receptor (AhR) and NF-κB pathways, which are implicated in inflammation and fibrosis. oup.commdpi.comnih.gov Additionally, studies are needed to investigate combination therapies that address multiple aspects of this compound production and toxicity.
Development of Novel Diagnostic and Monitoring Tools for Clinical Practice
Accurate and accessible methods for quantifying this compound in biological fluids are crucial for its use as a diagnostic and monitoring tool in clinical practice. While liquid chromatography-mass spectrometry (LC-MS/MS) is considered the conventional method for this compound quantification due to its high sensitivity and accuracy, it requires specialized equipment, expertise, and is not always suitable for real-time analysis in a clinical setting. mdpi.comoup.commdpi.combiospectrumasia.com
There is a significant need for the development of novel, rapid, and simple diagnostic and monitoring tools for this compound that can be easily integrated into routine clinical practice. mdpi.comoup.combiospectrumasia.com Such tools would enable better monitoring of CKD progression, identification of patients at high risk, and assessment of the effectiveness of interventions aimed at lowering this compound levels. mdpi.comresearchgate.netoup.com
Recent efforts have focused on developing alternative methods, such as colorimetric assays and ELISA kits, for this compound quantification. mdpi.comoup.combiospectrumasia.comleadgenebio.com A pilot study demonstrated a fast and simple colorimetric assay that showed a strong linear relationship with LC-MS/MS measurements and was able to discriminate this compound levels between healthy subjects and hemodialysis patients. mdpi.comnih.gov An ELISA kit for this compound detection has also been developed and is commercially available, offering a potentially more accessible option for clinical laboratories. biospectrumasia.comleadgenebio.com
Further research is needed to validate these novel methods in larger cohorts and to establish standardized protocols for this compound measurement in clinical settings. mdpi.com The development of point-of-care testing devices for this compound could further enhance its utility in managing patients with CKD and other related conditions.
Q & A
Q. What statistical methods are recommended for analyzing this compound's association with clinical outcomes?
- Methodological Answer :
- Time-to-event analysis : Kaplan-Meier survival curves with log-rank tests, adjusted for competing risks (e.g., dialysis initiation).
- Dose-response : Restricted cubic splines in Cox models to assess non-linear associations.
- Mediation analysis : Quantify indirect effects via intermediates (e.g., oxidative stress markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
